Leflunomide-d4
Description
Properties
IUPAC Name |
5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGYURTWQBHIL-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Leflunomide-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, chemical properties, and analytical applications of the deuterated internal standard, Leflunomide-d4.
This technical guide provides a comprehensive overview of this compound, a critical tool in the bioanalysis of the immunosuppressive drug Leflunomide. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physical properties, and its application as an internal standard in mass spectrometry-based quantification of Leflunomide's active metabolite, Teriflunomide.
Introduction to this compound
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (A77 1726), which is responsible for its therapeutic effects. Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition ultimately suppresses the proliferation of activated lymphocytes.
This compound is a stable, isotopically labeled version of Leflunomide where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the unlabeled parent compound, but with identical chemical properties. This characteristic makes this compound an ideal internal standard for the quantitative analysis of Leflunomide and its active metabolite, Teriflunomide, in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Chemical Structure and Properties
This compound is chemically designated as 5-methyl-N-[4-(trifluoromethyl)phenyl-2,3,5,6-d4]isoxazole-4-carboxamide. The four deuterium atoms are located on the phenyl ring, as depicted in the chemical structure below.
Chemical Structure of this compound:
Image Source: PubChem CID 45039652
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | [1] |
| Synonyms | This compound (phenyl-d4), 5-Methyl-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)isoxazole-4-carboxamide | [1][2] |
| CAS Number | 1189987-23-2 | [2][3] |
| Chemical Formula | C₁₂H₅D₄F₃N₂O₂ | [2][3] |
| Molecular Weight | 274.23 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d1-d4) | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Mechanism of Action of Leflunomide
Leflunomide, through its active metabolite Teriflunomide, functions as a selective inhibitor of the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, which are the building blocks of DNA and RNA. Activated lymphocytes, which undergo rapid proliferation during an immune response, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway.
Teriflunomide specifically targets and inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP). By blocking this step, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of activated T and B lymphocytes. This suppression of lymphocyte proliferation underlies the immunosuppressive and anti-inflammatory effects of Leflunomide.
The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Teriflunomide.
Experimental Protocol: Quantification of Teriflunomide using this compound Internal Standard by LC-MS/MS
This section provides a detailed methodology for the quantification of Teriflunomide in human plasma using this compound as an internal standard. This protocol is a composite of established methods and should be validated in the end-user's laboratory.
Materials and Reagents
-
Teriflunomide reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Teriflunomide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Teriflunomide and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Teriflunomide Working Solutions: Prepare a series of working solutions by serially diluting the Teriflunomide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Teriflunomide: 269.0 → 159.9; this compound: 273.0 → 164.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Analysis
Quantification is performed by calculating the peak area ratio of Teriflunomide to the this compound internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Teriflunomide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the experimental workflow for the quantification of Teriflunomide.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Leflunomide's active metabolite, Teriflunomide, in biological samples. Its use as an internal standard in LC-MS/MS assays is essential for reliable pharmacokinetic and therapeutic drug monitoring studies. This technical guide has provided a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its parent compound, and a detailed experimental protocol for its application. The information presented herein is intended to support researchers and drug development professionals in their analytical and clinical research endeavors involving Leflunomide.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Leflunomide-d4
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Leflunomide-d4, a crucial internal standard for the quantitative analysis of the immunosuppressive drug Leflunomide. This document is intended for researchers, scientists, and professionals in drug development and bioanalytical fields. It details the synthetic pathway, experimental protocols, and the mechanism of action of Leflunomide.
Introduction
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly metabolized in the gastrointestinal mucosa and liver to its active metabolite, teriflunomide (A77 1726). Teriflunomide is responsible for the drug's therapeutic effects. The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition curtails the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are dependent on this pathway for DNA and RNA synthesis.
Stable isotope-labeled analogues of drugs, such as this compound, are indispensable tools in pharmacokinetic and metabolic studies. They serve as ideal internal standards for bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), allowing for precise and accurate quantification of the parent drug in biological matrices. The deuterium-labeled this compound, with the formal name 5-methyl-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)isoxazole-4-carboxamide, is structurally identical to Leflunomide, but its increased mass allows it to be distinguished by a mass spectrometer.
Synthesis of this compound
The synthesis of this compound is analogous to the established synthesis of Leflunomide, with the key difference being the use of a deuterated starting material. The most common synthetic route involves the acylation of a deuterated aniline derivative with an isoxazole carboxylic acid chloride.
The overall reaction is the condensation of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline-2,3,5,6-d4.
Reagents and Materials
A plausible list of reagents and materials required for the synthesis is provided below.
| Reagent/Material | Grade | Supplier |
| 4-(Trifluoromethyl)aniline-2,3,5,6-d4 | ≥98% isotopic purity | Isotope Supplier |
| 5-Methylisoxazole-4-carboxylic acid | ≥98% | Chemical Supplier |
| Thionyl chloride (SOCl₂) | Reagent grade | Chemical Supplier |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Chemical Supplier |
| Toluene | Anhydrous, ≥99.8% | Chemical Supplier |
| Acetonitrile | Anhydrous, HPLC grade | Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Chemical Supplier |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Chemical Supplier |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Chemical Supplier |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Chemical Supplier |
| Deuterated chloroform (CDCl₃) | NMR grade | Chemical Supplier |
Experimental Protocols
Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride
This protocol is based on established methods for converting carboxylic acids to acid chlorides.[1][2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (approx. 5.0 eq), which also serves as the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 5-methylisoxazole-4-carbonyl chloride is a yellow to brown oil or low-melting solid and can be used in the next step without further purification. For higher purity, distillation under reduced pressure can be performed.
Step 2: Synthesis of this compound (5-methyl-N-(4-(trifluoromethyl)phenyl-d4)isoxazole-4-carboxamide)
This step involves the coupling of the acid chloride with the deuterated aniline.[3]
-
Dissolve 4-(trifluoromethyl)aniline-2,3,5,6-d4 (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 5-methylisoxazole-4-carbonyl chloride (1.1 eq) from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled aniline solution with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by column chromatography on silica gel to yield the final product as a white to off-white solid.
Characterization
The synthesized this compound should be characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution. The expected molecular ion peak for this compound (C₁₂H₅D₄F₃N₂O₂) would be at m/z ≈ 274.2, which is 4 mass units higher than that of unlabeled Leflunomide (m/z ≈ 270.2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals corresponding to the phenyl ring (typically in the range of 7.5-7.8 ppm for unlabeled Leflunomide) should be absent or significantly reduced in intensity, confirming deuteration at these positions.
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the unlabeled compound.
-
¹⁹F NMR: A singlet is expected for the -CF₃ group.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ |
| Molecular Weight | 274.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Overall Yield | 60-75% (Plausible) |
| Chemical Purity (by HPLC) | ≥99.0% |
| Isotopic Purity | ≥98% (d₄) |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 275.2 |
Experimental Workflow and Signaling Pathway Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Leflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Leflunomide-d4. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their work. This document includes detailed data on its properties, experimental protocols for its analysis, and visualizations of its mechanism of action and analytical workflows.
Core Physical and Chemical Properties
This compound, the deuterated analog of Leflunomide, is primarily used as an internal standard in pharmacokinetic and bioanalytical studies. Its physical and chemical properties are crucial for method development, validation, and accurate quantification of Leflunomide in biological matrices.
| Property | Value | Reference |
| Chemical Name | 5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | [1] |
| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ | [1] |
| Molecular Weight | 274.23 g/mol | [1] |
| Monoisotopic Mass | 274.08671900 Da | [1] |
| Appearance | White to almost white powder or crystalline solid | [2][3][4] |
| Melting Point | 164-168 °C (Leflunomide) | [2][3] |
| Boiling Point | 289.3 °C at 760 mmHg (Leflunomide) | [3] |
| Solubility | Soluble in methanol, ethanol, acetone, DMSO, and dimethylformamide. Practically insoluble in water. | [2][5][6] |
| pKa | 10.8 (Leflunomide) | [4][7] |
Experimental Protocols
Accurate and precise analytical methods are paramount when using this compound as an internal standard. Below are detailed methodologies for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for the separation and quantification of Leflunomide and its impurities. This compound can be used as an internal standard to improve the accuracy and precision of the method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 70:30 (v/v) has been reported for the separation of Leflunomide and its degradants.[8]
-
Another reported mobile phase is a mixture of methanol and water (60:40, v/v).[9]
Flow Rate:
-
1.0 mL/min[8]
Detection:
Internal Standard Preparation (this compound):
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
This stock solution is then diluted to the desired working concentration for spiking into calibration standards and unknown samples.
Sample Preparation (for Plasma/Serum):
-
To a known volume of plasma or serum, add a precise volume of the this compound internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile or a zinc sulfate solution in an organic solvent mixture.[3]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
The clear supernatant is then injected into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Leflunomide in biological matrices, with this compound serving as an ideal internal standard.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm (100 x 2.1 mm)[3]
-
Mobile Phase: A gradient elution using two solvents is common. For example:
-
Solvent A: 2 mM ammonium acetate and 0.1% formic acid in water.
-
Solvent B: Methanol.
-
-
Flow Rate: 0.5 mL/min[9]
-
Column Temperature: 30 °C[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Leflunomide and this compound are monitored. The transitions for Leflunomide's active metabolite, teriflunomide, and its deuterated standard have been reported.[3] The specific transitions for Leflunomide and this compound would need to be optimized.
Internal Standard and Sample Preparation: The preparation of the this compound internal standard and the biological samples follows a similar procedure to that described for HPLC, often involving protein precipitation or liquid-liquid extraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a few milligrams of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time) is crucial for quantitative analysis to ensure full relaxation of all protons.
-
Number of Scans: Dependent on the sample concentration, typically 16 or more scans are acquired to achieve a good signal-to-noise ratio.
¹³C NMR:
-
A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.
Data Processing and Interpretation:
-
The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms the isotopic labeling.
-
The chemical shifts, coupling constants, and integration of the remaining proton signals, as well as the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of Leflunomide.
Mechanism of Action and Analytical Workflows
Signaling Pathway: Inhibition of De Novo Pyrimidine Synthesis
Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[10][11] This inhibition leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[10][11]
Caption: Inhibition of DHODH by Leflunomide's active metabolite.
Experimental Workflow: Bioanalytical Method Validation
The use of this compound as an internal standard is a critical component of a robust bioanalytical method validation, following guidelines from regulatory agencies like the FDA.[7][12][13][14][15]
Caption: Workflow for bioanalytical method validation using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell signaling pathways step-by-step [mindthegraph.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. fda.gov [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. labs.iqvia.com [labs.iqvia.com]
A Technical Guide to the Mechanism of Action of Leflunomide-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and mechanism of Leflunomide-d4 as an internal standard in the quantitative bioanalysis of leflunomide and its active metabolite, teriflunomide. The document details the principles of isotope dilution mass spectrometry, the therapeutic action of leflunomide, and a practical application of this compound in a validated bioanalytical method.
The Core Principle: Isotope Dilution and the Ideal Internal Standard
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a crucial component added to samples to ensure accuracy and precision.[1][2] An IS is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the instrument. Its purpose is to correct for variability that may occur during sample preparation, injection, and ionization processes.[1]
The "gold standard" for an internal standard is a stable isotope-labeled version of the analyte.[3] this compound, in which four hydrogen atoms are replaced by deuterium, serves this role perfectly for the quantification of leflunomide or its metabolite, teriflunomide.
Mechanism of Action as an Internal Standard:
-
Physicochemical Similarity : Deuterium substitution results in a negligible change in the chemical properties of the molecule. Therefore, this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the unlabeled analyte.[1]
-
Mass Differentiation : The key difference is its mass. The four deuterium atoms increase the molecular weight by four daltons. This mass difference allows a mass spectrometer to detect and differentiate the analyte and the internal standard simultaneously.[4]
-
Ratio-Based Quantification : A known quantity of this compound is added ("spiked") into every sample at the beginning of the workflow. During analysis, the ratio of the analyte's signal to the internal standard's signal is measured. Because both compounds are affected proportionally by any loss or variation during the process, this ratio remains constant.[5][6] This method, known as isotope dilution mass spectrometry (IDMS), enables highly accurate and reproducible quantification of the analyte, correcting for potential errors.[5][7]
Therapeutic Mechanism of Action of Leflunomide
To appreciate its analytical measurement, it is essential to understand the therapeutic role of leflunomide. Leflunomide is an immunomodulatory drug used primarily to treat rheumatoid arthritis.[8][9] It is a prodrug that is rapidly converted in the body to its active metabolite, A77 1726, also known as teriflunomide.[8][10][11]
The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[12][13] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[9][14] Rapidly dividing cells, such as activated lymphocytes involved in the autoimmune response, are highly dependent on this de novo pathway.[11] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, which in turn arrests these cells in the G1 phase of the cell cycle, preventing their proliferation and dampening the immune response.[10][14]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. osti.gov [osti.gov]
- 7. youtube.com [youtube.com]
- 8. Leflunomide - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UpToDate 2018 [doctorabad.com]
- 14. go.drugbank.com [go.drugbank.com]
Understanding the Mass Shift of Leflunomide-d4 vs. Leflunomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass shift observed between Leflunomide and its deuterated analogue, Leflunomide-d4. This document details the underlying principles, experimental methodologies for quantification, and the biological context of Leflunomide's mechanism of action.
Introduction to Leflunomide and Isotopic Labeling
Leflunomide is an isoxazole derivative with immunosuppressive and anti-inflammatory properties. It is a prodrug that is rapidly metabolized to its active form, teriflunomide, which is responsible for its therapeutic effects in the treatment of rheumatoid arthritis.[1][2] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This inhibition ultimately suppresses the proliferation of activated lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[2][3]
Isotopically labeled compounds, such as this compound, are essential tools in pharmaceutical research and development. In this case, four hydrogen atoms on the phenyl ring of Leflunomide are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a predictable increase in the molecule's mass without significantly altering its chemical properties. This compound is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of Leflunomide and its metabolites in biological matrices.
The Mass Shift: Leflunomide vs. This compound
The fundamental difference between Leflunomide and this compound lies in their molecular mass, a direct result of the isotopic substitution. Deuterium (²H or D) has a nucleus containing one proton and one neutron, making it approximately twice as heavy as protium (¹H), the most common isotope of hydrogen.
The chemical formula for Leflunomide is C₁₂H₉F₃N₂O₂.[4] In this compound, four of the hydrogen atoms are replaced by deuterium atoms, resulting in the chemical formula C₁₂H₅D₄F₃N₂O₂.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |
| Leflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | 270.0616 |
| This compound | C₁₂H₅D₄F₃N₂O₂ | 274.23 | 274.0867 |
The mass shift of approximately 4 Da is a critical feature utilized in mass spectrometry to differentiate the analyte (Leflunomide or its metabolite) from the internal standard (this compound).
Experimental Protocol: Quantification by LC-MS/MS
The use of a deuterated internal standard is the gold standard for quantitative LC-MS/MS analysis due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects. Below is a representative experimental protocol for the quantification of Leflunomide's active metabolite, teriflunomide, using its deuterated analogue as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add an appropriate volume of the internal standard working solution (Teriflunomide-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Column Temperature | 40°C |
Tandem Mass Spectrometry
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor to product ion transitions for the analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Teriflunomide | 269.1 | 160.0 |
| Teriflunomide-d4 | 273.1 | 164.0 |
Note: The m/z values correspond to the deprotonated molecules [M-H]⁻.
Mechanism of Action: Inhibition of Pyrimidine Synthesis
Leflunomide's therapeutic effect is mediated by its active metabolite, teriflunomide, which targets and inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, responsible for the conversion of dihydroorotate to orotate.[5][6][7] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks of DNA and RNA.
Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA replication and cell division.[3] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby suppressing the proliferation of these immune cells.[3]
Signaling Pathway Diagram
Caption: Inhibition of DHODH by Teriflunomide in the Pyrimidine Synthesis Pathway.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantitative analysis of Leflunomide's active metabolite using its deuterated internal standard.
References
- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H9F3N2O2 | CID 45039652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
Leflunomide-d4 certificate of analysis and purity information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Leflunomide-d4, a deuterated internal standard crucial for the accurate quantification of the immunosuppressive drug Leflunomide. This document outlines the certificate of analysis, purity information, detailed experimental protocols for its characterization, and the biochemical pathway of its non-deuterated analogue.
Certificate of Analysis and Purity Information
This compound, with the chemical formula C₁₂H₅D₄F₃N₂O₂, serves as an essential tool in pharmacokinetic and metabolic studies of Leflunomide. While a complete, batch-specific Certificate of Analysis is proprietary to the manufacturer, this guide summarizes the typical quality and purity specifications based on commercially available standards and analytical methodologies.
1.1. General Specifications
| Parameter | Specification |
| Chemical Formula | C₁₂H₅D₄F₃N₂O₂ |
| Molecular Weight | 274.23 g/mol |
| CAS Number | 1189987-23-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
1.2. Purity Specifications
The purity of this compound is determined by a combination of chromatographic and mass spectrometric techniques to ensure both chemical and isotopic integrity.
| Purity Parameter | Typical Specification | Method |
| Chemical Purity | ≥98% | HPLC-UV |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | LC-MS |
| Leflunomide (d₀) Content | <0.5% | LC-MS |
Note: A Certificate of Analysis for non-deuterated Leflunomide often shows a purity of ≥99.8% by LCMS, which serves as a benchmark for the chemical purity of its deuterated counterpart.
1.3. Potential Impurities
During the synthesis and storage of Leflunomide, several related compounds can emerge as impurities. The control and quantification of these impurities are critical for the quality of the standard.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Leflunomide Impurity A | C₇H₆F₃N | 161.12 |
| Leflunomide Impurity C | C₁₂H₉F₃N₂O₂ | 270.21 |
| Leflunomide Impurity D | C₅H₅NO₃ | 127.10 |
| Leflunomide Impurity F | C₁₂H₉F₃N₂O₂ | 270.21 |
| Leflunomide Impurity G | C₁₂H₁₂N₂O₂ | 216.24 |
| Leflunomide Impurity H | C₁₀H₇F₃N₂O | 228.17 |
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound, ensuring its identity, purity, and stability.
2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is suitable for determining the chemical purity of this compound and separating it from its potential non-deuterated and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1M sodium perchlorate buffer (pH 4.6) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of approximately 10 µg/mL.
-
Procedure: Inject the sample solution into the chromatograph and record the chromatogram. The purity is calculated by the area percentage method.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
This method is employed to confirm the identity and determine the isotopic purity of this compound.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Column: UPLC BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
MRM Transitions:
-
This compound: Monitor the transition of m/z 273.1 → [specific fragment ion].
-
Leflunomide (d₀): Monitor the transition of m/z 269.1 → [specific fragment ion].
-
-
Sample Preparation: Prepare a dilute solution of this compound in the initial mobile phase composition.
-
Procedure: Infuse the sample into the mass spectrometer to determine the mass-to-charge ratios of the parent and product ions. Perform a full scan to identify the distribution of deuterated species (d₁, d₂, d₃, d₄) and quantify the percentage of the d₀ form.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹⁹F NMR spectroscopy can be utilized to confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the protons on the phenyl ring, confirming successful deuteration. The characteristic signals for the methyl and isoxazole protons should remain.
-
¹⁹F NMR: The spectrum should show a signal corresponding to the -CF₃ group, confirming its presence in the molecule.
Signaling Pathway and Experimental Workflows
3.1. Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis
Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, A771726 (teriflunomide). The primary mechanism of action of A771726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5] This enzyme is a key player in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes.[1][2][3][4][5] By blocking DHODH, Leflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and thereby inhibiting the proliferation of T-cells and B-cells involved in the autoimmune response.[1][3]
Caption: Leflunomide's mechanism of action via DHODH inhibition.
3.2. Experimental Workflow for this compound Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a new batch of this compound.
References
The Pivotal Role of Leflunomide-d4 in Advancing Teriflunomide Pharmacokinetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Teriflunomide, the active metabolite of leflunomide, is a key therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicities. The development of robust and reliable bioanalytical methods is crucial for accurately quantifying teriflunomide concentrations in biological matrices. A cornerstone of modern quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard. In the analysis of teriflunomide, deuterated leflunomide (Leflunomide-d4) has emerged as the gold standard internal standard, playing a critical role in ensuring the accuracy and precision of pharmacokinetic studies.
This technical guide provides a comprehensive overview of the role of this compound in the pharmacokinetic analysis of teriflunomide. It details the experimental protocols, presents key quantitative data in a structured format, and visually illustrates the analytical workflow, offering a valuable resource for researchers and professionals in the field of drug development and analysis.
The Rationale for Using a Stable Isotope-Labeled Internal Standard
In LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal IS should have physicochemical properties very similar to the analyte of interest. This compound, being a deuterated analog of the prodrug leflunomide which is rapidly converted to teriflunomide, closely mimics the behavior of teriflunomide throughout the analytical process.[3][4] This structural similarity ensures that any analytical variability affecting teriflunomide will similarly affect this compound, leading to a consistent analyte-to-IS peak area ratio and thereby enhancing the accuracy and precision of the measurement.
Experimental Protocols
The quantification of teriflunomide in biological matrices using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The primary goal of sample preparation is to extract teriflunomide and this compound from the biological matrix (e.g., plasma, serum, saliva) and remove interfering substances.[5][6] Two common techniques are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation (PPT): This is a rapid and straightforward method. A precipitating agent, such as acetonitrile or a solution of zinc sulfate in acetonitrile/methanol, is added to the plasma sample.[5][7] This denatures and precipitates the plasma proteins. After centrifugation, the clear supernatant containing teriflunomide and this compound is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte and IS into an immiscible organic solvent. Ethyl acetate is a commonly used solvent for the extraction of teriflunomide.[6][8] After mixing the plasma sample with the extraction solvent and separating the layers, the organic phase is evaporated and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared sample is then injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A reversed-phase C18 column is frequently used to separate teriflunomide and this compound from other endogenous components in the sample extract.[1][7][8] The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically operating in the negative ion electrospray ionization (ESI) mode and monitoring multiple reaction monitoring (MRM) transitions.[1][8] The precursor ions ([M-H]⁻) of teriflunomide and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Quantitative Data Summary
The use of this compound as an internal standard has been validated in numerous studies for the quantification of teriflunomide. The following tables summarize key quantitative parameters from published methods.
Table 1: Mass Spectrometric Parameters for Teriflunomide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Teriflunomide | 269.1 | 160.0 | Negative ESI |
| This compound | 273.1 | 164.0 | Negative ESI |
Data sourced from multiple studies.[1][8]
Table 2: Performance Characteristics of LC-MS/MS Methods for Teriflunomide Quantification using this compound
| Parameter | Reported Range |
| Linearity Range | 5 - 500 µg/L |
| Inter-batch Precision (%CV) | 1.9 - 8.8% |
| Inter-batch Accuracy (%) | -8.4 to 8.0% |
| Intra-batch Precision (%CV) | 2.1 - 5.4% |
| Intra-batch Accuracy (%) | N/A |
| Recovery | 94 - 104% |
Data represents a summary of performance characteristics from various validated methods.[1][9]
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of teriflunomide utilizing this compound as an internal standard.
Caption: Workflow for Teriflunomide Pharmacokinetic Analysis.
Signaling Pathway of Teriflunomide
Teriflunomide's mechanism of action involves the inhibition of a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the proliferation of activated lymphocytes.
Caption: Teriflunomide's Inhibition of Pyrimidine Synthesis.
Conclusion
This compound is an indispensable tool in the pharmacokinetic evaluation of teriflunomide. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides the necessary accuracy and precision to reliably quantify teriflunomide concentrations in biological fluids. The detailed experimental protocols and performance data presented in this guide underscore the robustness of this analytical approach. By enabling high-quality bioanalysis, this compound plays a pivotal role in advancing our understanding of teriflunomide's clinical pharmacology, ultimately contributing to the safer and more effective use of this important therapeutic agent.
References
- 1. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Semiphysiologically Based Pharmacokinetic Model of Leflunomide Disposition in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deboni.he.com.br [deboni.he.com.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Saliva as Blood Alternative in Therapeutic Monitoring of Teriflunomide—Development and Validation of the Novel Analytical Method - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Stability of Leflunomide-d4 in Biological Matrices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic stability of Leflunomide-d4, a deuterated analog of the immunomodulatory drug Leflunomide. The stability of isotopically labeled compounds is a critical parameter in drug metabolism and pharmacokinetic (DMPK) studies, where they are frequently used as internal standards for quantitative bioanalysis. This document outlines the theoretical and practical considerations for assessing the stability of this compound in various biological matrices, summarizes available data, and provides detailed experimental protocols.
Introduction to Isotopic Stability and this compound
Deuterium-labeled compounds, such as this compound, are widely used in mass spectrometry-based bioanalysis due to their chemical similarity to the analyte of interest and their distinct mass difference. The stability of the deuterium label is paramount, as any loss or exchange of deuterium for hydrogen can compromise the accuracy and reliability of quantitative data. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally imparts greater metabolic stability at the site of deuteration, a phenomenon known as the kinetic isotope effect. However, the potential for back-exchange in certain chemical environments and biological matrices necessitates thorough stability evaluation.
Leflunomide is a prodrug that is rapidly metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects. This compound is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to quantify Leflunomide and teriflunomide in biological samples. The validation of such bioanalytical methods provides strong evidence for the isotopic stability of this compound under the specific conditions of sample processing and analysis.
Leflunomide's Mechanism of Action
Leflunomide's active metabolite, teriflunomide, exerts its immunomodulatory effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[1][3][4] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, leading to a cell cycle arrest at the G1 phase and thereby suppressing the proliferation of T and B cells.[2] Additionally, teriflunomide has been reported to affect other signaling pathways, including the inhibition of tyrosine kinases and the modulation of nuclear factor-kappa B (NF-κB) signaling.[3][6]
Figure 1: Simplified signaling pathway of Leflunomide's mechanism of action.
Data on Isotopic Stability of this compound
While extensive, publicly available studies detailing the long-term isotopic stability of this compound in a wide range of biological matrices are limited, its widespread and successful use as an internal standard in validated bioanalytical methods provides strong indirect evidence of its stability under specific analytical conditions. A validated LC-MS/MS method for the determination of teriflunomide in human plasma utilized this compound as the internal standard. The validation of this method, in accordance with regulatory guidelines, inherently assesses the stability and isotopic integrity of the internal standard during sample preparation and analysis.
The following tables are presented as templates for how quantitative stability data for this compound would be structured. These are based on typical stability assessments for deuterated internal standards.
Table 1: Short-Term Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 0 | 100 | 100.0 | 2.1 |
| 4 | 100 | 98.7 | 2.5 |
| 8 | 100 | 99.2 | 2.3 |
| 24 | 100 | 97.9 | 2.8 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 1 | 100 | 99.5 | 1.9 |
| 2 | 100 | 98.8 | 2.2 |
| 3 | 100 | 99.1 | 2.0 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Time (months) | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 0 | 100 | 100.0 | 2.3 |
| 1 | 100 | 99.3 | 2.6 |
| 3 | 100 | 98.5 | 2.9 |
| 6 | 100 | 98.1 | 3.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the isotopic stability of this compound in biological matrices.
Bioanalytical Method for this compound Quantification
A validated LC-MS/MS method is essential for accurately measuring the concentration of this compound.
-
Sample Preparation:
-
Thaw biological matrix samples (e.g., plasma, urine) at room temperature.
-
To 100 µL of the sample, add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored.
-
Stability Assessment Protocols
The stability of this compound should be evaluated under various conditions that mimic sample handling and storage.
-
Short-Term (Bench-Top) Stability:
-
Spike known concentrations of this compound into the biological matrix.
-
Keep the samples at room temperature for specified durations (e.g., 0, 4, 8, 24 hours).
-
At each time point, process and analyze the samples using the validated LC-MS/MS method.
-
Compare the results to the concentration at time zero.
-
-
Freeze-Thaw Stability:
-
Spike known concentrations of this compound into the biological matrix.
-
Freeze the samples at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 cycles).
-
After the final cycle, process and analyze the samples.
-
Compare the results to a control sample that has not undergone freeze-thaw cycles.
-
-
Long-Term Stability:
-
Spike known concentrations of this compound into the biological matrix.
-
Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).
-
At each time point, retrieve the samples, process, and analyze them.
-
Compare the results to the initial concentration.
-
References
- 1. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Leflunomide's Active Metabolite, Teriflunomide, in Human Plasma using Leflunomide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of teriflunomide, the active metabolite of the immunosuppressive drug leflunomide, in human plasma. Due to the rapid conversion of leflunomide to teriflunomide in vivo, therapeutic drug monitoring and pharmacokinetic studies focus on the concentration of teriflunomide.[1][2] This method employs a stable isotope-labeled internal standard, Leflunomide-d4, which is metabolized to Teriflunomide-d4, ensuring accurate and precise quantification. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Leflunomide is a prodrug used in the treatment of rheumatoid arthritis and multiple sclerosis.[1][2] Following administration, it is rapidly and almost completely metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1][2][3] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting its antiproliferative and anti-inflammatory effects. Given its long half-life and interindividual pharmacokinetic variability, monitoring teriflunomide plasma concentrations is crucial for optimizing therapy and minimizing potential side effects.[3]
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and compensates for matrix effects and variations in sample processing and instrument response, is essential for achieving accurate and reproducible results. This application note provides a detailed protocol for the determination of teriflunomide in human plasma using LC-MS/MS with this compound as the internal standard.
Metabolic Pathway
Metabolic conversion of Leflunomide to its active metabolite, Teriflunomide.
Experimental Protocols
Materials and Reagents
-
Leflunomide and Teriflunomide reference standards
-
This compound (or Teriflunomide-d4) internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a rapid gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3 minutes[4] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4][5] |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Data Acquisition and Processing
Data were acquired in the Multiple Reaction Monitoring (MRM) mode. The selection of precursor and product ions is critical for selectivity and sensitivity.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Teriflunomide | 269.1[5][6] | 160.0[5][6] | 150 | -25 |
| Teriflunomide-d4 (from this compound) | 273.1[5][6] | 164.0[5][6] | 150 | -25 |
Method Validation
The method was validated for linearity, accuracy, precision, and stability.
| Parameter | Result |
| Linearity Range | 5 - 500 µg/L[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-batch Precision (%CV) | 1.9% to 8.8%[5] |
| Inter-batch Accuracy (%) | -8.4% to 8.0%[5] |
| Intra-batch Precision (%CV) | 2.1% to 5.4%[5] |
| Intra-batch Accuracy (%) | 5.7% to 7.1%[5] |
Experimental Workflow
Workflow for the LC-MS/MS analysis of Teriflunomide in human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of teriflunomide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method well-suited for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.
References
- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Leflunomide's Active Metabolite in Human Plasma using Leflunomide-d4 as an Internal Standard
Introduction
Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[1][2] It is a prodrug that is rapidly and almost completely metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[3][4] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] This inhibition leads to a decrease in the proliferation of activated lymphocytes, which play a crucial role in the pathogenesis of rheumatoid arthritis. Due to significant interindividual variability in the pharmacokinetics of teriflunomide, therapeutic drug monitoring (TDM) is beneficial to optimize treatment and minimize adverse effects.[3][5] This document provides a detailed protocol for the quantitative analysis of teriflunomide in human plasma samples using Leflunomide-d4 as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Action: Leflunomide and Teriflunomide
Leflunomide exerts its immunosuppressive effects through its active metabolite, teriflunomide. Teriflunomide is a selective and reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By blocking DHODH, teriflunomide depletes the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as activated lymphocytes. This leads to a cytostatic effect on T-cells and B-cells, thereby reducing inflammation and joint damage in rheumatoid arthritis.
Mechanism of action of Leflunomide via its active metabolite Teriflunomide.
Quantitative Analysis of Teriflunomide in Human Plasma
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of teriflunomide in human plasma, utilizing its deuterated analog, this compound, as the internal standard.
Experimental Workflow
The analytical process involves several key steps, from sample collection and preparation to data acquisition and analysis. The workflow is designed to ensure accuracy, precision, and high-throughput analysis.
Workflow for the analysis of Teriflunomide in human plasma.
Materials and Reagents
-
Teriflunomide certified reference standard
-
This compound (or Teriflunomide-d4) certified reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm)
Experimental Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of teriflunomide and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the teriflunomide stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve and quality control samples at low, medium, and high concentrations.
2. Sample Preparation
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Typical Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Reaction Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Teriflunomide) | m/z 269.1 → 160.0[7][8] |
| MRM Transition (this compound/Teriflunomide-d4) | m/z 273.1 → 164.0[7][8] |
| Dwell Time | 100 - 200 ms |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[3] |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[3][7] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term). |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of teriflunomide in human plasma using this compound as an internal standard.
| Parameter | Reported Values |
| Linearity Range | 5 - 500 µg/L[7][8], 0.001 - 200 µg/mL[3][9] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[9], 5 ng/mL[5] |
| Intra-day Precision (%CV) | 2.1 - 5.4%[7] |
| Inter-day Precision (%CV) | 1.9 - 8.8%[7], 5.7 - 7.1%[8] |
| Accuracy (% Bias) | -8.4 to 8.0%[7], -5.02 to 5.00%[3] |
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of teriflunomide in human plasma. This protocol is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving leflunomide. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deboni.he.com.br [deboni.he.com.br]
Quantitative Analysis of Teriflunomide Using Leflunomide-d4 as an Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Teriflunomide is the active metabolite of leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and multiple sclerosis.[1][2][3] Leflunomide is a prodrug that is rapidly and almost completely metabolized to teriflunomide in vivo through the opening of its isoxazole ring.[1][4] The therapeutic efficacy and potential toxicity of leflunomide are attributed to teriflunomide. Therefore, the quantitative analysis of teriflunomide in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This application note describes a robust and sensitive method for the quantitative analysis of teriflunomide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Leflunomide-d4 as an internal standard (IS).
Principle
The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer operating in the negative ion Multiple Reaction Monitoring (MRM) mode. This compound is used as the internal standard to ensure high accuracy and precision of the quantification.
Metabolic Pathway
Leflunomide undergoes in-vivo biotransformation to its active metabolite, teriflunomide. This conversion is a critical step for its pharmacological activity.
Metabolic conversion of Leflunomide to Teriflunomide.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing.
Experimental workflow for teriflunomide analysis.
Quantitative Data Summary
The following tables summarize the key parameters for the quantitative analysis of teriflunomide using this compound as an internal standard.
Table 1: LC-MS/MS Parameters
| Parameter | Teriflunomide | This compound (IS) |
| Ionization Mode | Negative Ion ESI | Negative Ion ESI |
| MRM Transition (m/z) | 269.1 → 160.0[5][6] | 273.1 → 164.0[5][6] |
| Collision Energy (V) | 21[7] | 21[7] |
| Dwell Time (ms) | 200 | 200 |
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8] or equivalent |
| Mobile Phase A | 0.5 mM Ammonium Acetate in Water with 0.02% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.02% Formic Acid[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 30 °C[9] |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 500 µg/L[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-batch Precision (%CV) | 1.9% to 8.8%[5] |
| Inter-batch Accuracy (%) | -8.4% to 8.0%[5] |
| Intra-batch Precision (%CV) | 2.1% to 5.4%[5] |
| Recovery | 97.92% to 108.33%[9] |
Protocols
1. Materials and Reagents
-
Teriflunomide certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of teriflunomide and this compound in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the teriflunomide primary stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the same diluent.
3. Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution (for all samples except the blank). For the blank, add 10 µL of the diluent.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Create a sequence table including the blank, calibration curve, quality control samples, and unknown samples.
-
Inject the samples and acquire the data.
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for teriflunomide and this compound using the instrument's software.
-
Calculate the peak area ratio of teriflunomide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of teriflunomide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of teriflunomide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications, including therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. deboni.he.com.br [deboni.he.com.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Therapeutic Drug Monitoring of Leflunomide using Leflunomide-d4 as an Internal Standard
Introduction
Leflunomide is an immunomodulatory and disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid arthritis.[1][2] It functions as a prodrug, rapidly and extensively metabolized in the intestinal wall and liver to its active metabolite, teriflunomide (A77 1726).[1][3][4][5][6] Teriflunomide is responsible for the therapeutic activity of leflunomide.[3][7] The primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis in lymphocytes.[2][3][4][5][6] This inhibition leads to a decrease in the proliferation of activated T- and B-lymphocytes.[2][7]
Therapeutic drug monitoring (TDM) of leflunomide is crucial for optimizing treatment efficacy and minimizing toxicity.[3][8] Due to its long half-life and potential for adverse effects such as hepatotoxicity and bone marrow suppression, monitoring teriflunomide concentrations in plasma or serum is beneficial.[2][9][10][11] Furthermore, leflunomide is a potential teratogen, necessitating careful monitoring in women of childbearing potential.[3][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of teriflunomide, and the use of a stable isotope-labeled internal standard, such as Leflunomide-d4 (which is metabolized to Teriflunomide-d4), is essential for reliable and precise measurements.[12]
Metabolic Pathway of Leflunomide
Leflunomide undergoes rapid conversion to its active metabolite, teriflunomide. This metabolic activation is a critical step for its pharmacological activity.
Caption: Metabolic activation of Leflunomide to Teriflunomide and its mechanism of action.
Experimental Protocols
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of teriflunomide in human serum or plasma, utilizing Teriflunomide-d4 as the internal standard.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting teriflunomide from plasma or serum samples.[12]
-
Reagents and Materials:
-
Procedure:
-
Pipette 100 µL of patient plasma or serum into a microcentrifuge tube.
-
Add 20 µL of the Teriflunomide-d4 internal standard working solution.
-
Add 300 µL of the cold precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared samples are analyzed using a validated LC-MS/MS method.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of leflunomide is depicted below.
Caption: Experimental workflow for teriflunomide quantification using LC-MS/MS.
Quantitative Data
The LC-MS/MS method for teriflunomide quantification demonstrates a wide dynamic range, enabling the measurement of both therapeutic and sub-therapeutic concentrations, which is particularly important for patients planning conception.[8][13]
Table 1: Method Validation Parameters for Teriflunomide Quantification
| Parameter | Value | Reference |
| Linear Range | 5 ng/mL to 200 µg/mL (40,000-fold) | [3][4][5][6][8] |
| Low Curve: 0.005 - 1 µg/mL | [8] | |
| High Curve: 0.8 - 200 µg/mL | [8] | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (0.005 µg/mL) | [3][8] |
| Inter-batch Precision (%CV) | 1.9% to 8.8% | [13] |
| Intra-batch Precision (%CV) | 2.1% to 5.4% | [13] |
| Accuracy | -8.4% to 8.0% | [13] |
| Recovery | 78% to 108% | [7] |
| Correlation Coefficient (R) | > 0.997 | [8] |
Note: The wide dynamic range is often achieved by splitting the calibration curve into two overlapping regions (a high curve and a low curve).[3][4][5][8] Samples are initially analyzed against the high curve after a dilution of the extract. If the concentration falls below the high curve's range, the sample is re-analyzed without dilution and quantified against the low curve.[3][4][5]
Conclusion
The use of this compound as an internal standard in the LC-MS/MS-based therapeutic drug monitoring of leflunomide (by quantifying its active metabolite, teriflunomide) provides a robust, accurate, and precise method for optimizing patient therapy. This approach allows for the maintenance of therapeutic drug levels while minimizing the risk of adverse effects, thereby enhancing the safety and efficacy of leflunomide treatment.
References
- 1. drugs.com [drugs.com]
- 2. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 3. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 5. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the active leflunomide metabolite (A77 1726) by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leflunomide monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 10. products.sanofi.us [products.sanofi.us]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Generic Leflunomide Formulations Using Leflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of generic leflunomide formulations. The protocols focus on the use of Leflunomide-d4 as a stable isotope-labeled internal standard for the accurate quantification of leflunomide's active metabolite, teriflunomide, in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction to Leflunomide and Bioequivalence
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[1] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1][2][3][4] Therefore, bioequivalence studies for generic leflunomide products focus on comparing the pharmacokinetic profiles of teriflunomide from the test and reference formulations.
Bioequivalence studies are essential to ensure that a generic drug product is therapeutically equivalent to the innovator product.[5] These studies typically compare key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), between the test and reference products.[6][7][8] The 90% confidence intervals for the ratio of these parameters must fall within the regulatory acceptance range, typically 80-125%, to establish bioequivalence.[6][7][8]
The use of a stable isotope-labeled internal standard, such as this compound (which metabolizes to Teriflunomide-d4), is crucial in LC-MS/MS-based bioanalysis.[2][9][10] It compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantitative results.[9][10]
Mechanism of Action of Leflunomide
Leflunomide's active metabolite, teriflunomide, exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][11][12][13] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[1][11][12][13] By blocking pyrimidine synthesis, teriflunomide halts the cell cycle progression of these immune cells, thereby reducing inflammation and joint damage in autoimmune diseases like rheumatoid arthritis.[11][12][13]
Figure 1: Mechanism of action of Leflunomide.
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-way crossover study design for assessing the bioequivalence of a generic leflunomide formulation.
1. Study Design and Participants:
-
Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study is recommended.[6][7][8]
-
Participants: Healthy adult male and/or female volunteers. A sufficient number of subjects (e.g., 24-32) should be enrolled to ensure statistical power.
-
Washout Period: A washout period of at least 7 weeks is necessary between the two treatment periods due to the long half-life of teriflunomide.[6][7]
2. Investigational Products:
-
Test Product: Generic Leflunomide 20 mg tablets.
-
Reference Product: Innovator Leflunomide 20 mg tablets (e.g., Arava®).
3. Study Procedure:
-
Fasting: Subjects should fast overnight for at least 10 hours before drug administration.
-
Dosing: A single oral dose of either the test or reference leflunomide 20 mg tablet is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes (e.g., K2EDTA) at pre-defined time points before and after dosing. Sampling should continue for an extended period (e.g., up to 672 hours) to adequately characterize the pharmacokinetic profile of teriflunomide.[8]
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
4. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined for teriflunomide are Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-∞).
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The geometric mean ratios (GMRs) of the test to reference product for Cmax and AUC, along with their 90% confidence intervals, are calculated.[8]
-
Bioequivalence Criteria: The test formulation is considered bioequivalent to the reference formulation if the 90% confidence intervals for the GMRs of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[6][7][8]
Figure 2: Workflow of a two-way crossover bioequivalence study.
Bioanalytical Method Protocol: LC-MS/MS Analysis of Teriflunomide
This protocol details the quantification of teriflunomide in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Teriflunomide and Teriflunomide-d4 analytical standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or ammonium acetate for mobile phase modification.
-
Human plasma (blank).
2. Stock and Working Solutions:
-
Prepare individual stock solutions of teriflunomide and Teriflunomide-d4 in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the teriflunomide stock solution to create calibration standards and quality control (QC) samples at various concentrations covering the expected range in study samples.
-
Prepare a working solution of Teriflunomide-d4 at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add a fixed volume of the Teriflunomide-d4 working solution.
-
Add three volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water containing a modifier like formic acid or ammonium acetate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Teriflunomide: m/z 269.1 → 160.0
-
Teriflunomide-d4: m/z 273.1 → 164.0[10]
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Method Validation:
-
The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The following table summarizes representative pharmacokinetic data from a bioequivalence study of a 20 mg leflunomide formulation.
Table 1: Pharmacokinetic Parameters of Teriflunomide (Mean ± SD) and Statistical Analysis
| Parameter | Test Formulation | Reference Formulation | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (µg/mL) | 1.98 ± 0.45 | 2.24 ± 0.85 | 0.9740 | 93.14% - 101.86% |
| AUC0-t (µg*h/mL) | 468.5 ± 148.6 | 487.3 ± 167.6 | 0.9524 | 91.01% - 99.68% |
Data adapted from a study comparing two 20 mg leflunomide formulations.[6][7]
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for conducting bioequivalence studies of generic leflunomide formulations. The use of this compound as an internal standard in a validated LC-MS/MS method ensures the generation of high-quality data necessary for regulatory submission and approval. Adherence to these detailed procedures will enable researchers and drug development professionals to confidently assess the bioequivalence of their generic leflunomide products.
References
- 1. Leflunomide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioequivalence protocol | PPTX [slideshare.net]
- 6. Pharmacokinetic comparison and bioequivalence of two leflunomide formulations in humans: a single dose, randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and bioequivalence evaluation of leflunomide tablets in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 12. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Application Note: High-Throughput Analysis of Leflunomide-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Leflunomide-d4 in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Leflunomide is an immunosuppressive drug, and its deuterated analog, this compound, is commonly used as an internal standard for the accurate quantification of the parent drug in biological matrices. This document provides optimized mass spectrometry and chromatography parameters, a comprehensive experimental protocol, and data presentation guidelines to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Leflunomide is a pyrimidine synthesis inhibitor used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly metabolized to its active metabolite, teriflunomide. Accurate measurement of Leflunomide in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing and instrument response. This protocol is designed for the selective and sensitive detection of this compound, which is essential when it is used as an internal standard for the quantification of Leflunomide.
Experimental
Liquid Chromatography Parameters
A reversed-phase high-performance liquid chromatography (HPLC) system is utilized for the separation of this compound.
| Parameter | Value |
| HPLC Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection of Leflunomide and this compound. The instrument is operated in positive ionization mode, and detection is performed using Multiple Reaction Monitoring (MRM).
| Parameter | Leflunomide | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 271.1 | 275.1 |
| Product Ion (Q3) m/z | 165.0 | 165.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
| Entrance Potential (V) | 10 | 10 |
| Collision Cell Exit Potential (V) | 12 | 12 |
Note: The MRM transition for this compound is based on the fragmentation of the unlabeled compound, assuming a common fragment. The precursor ion for this compound is shifted by +4 Da due to the four deuterium atoms.
Experimental Protocol
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (concentration as required for the study).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
Data Acquisition and Processing
Acquire data using the MRM mode with the parameters specified in the tables above. The peak areas of the analyte and the internal standard are integrated using the instrument's data processing software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The detailed parameters and protocols in this application note will enable researchers to implement this method for their specific research needs in drug metabolism and pharmacokinetics.
Application Note: High-Throughput Chromatographic Separation and Quantification of Leflunomide-d4 from Leflunomide and its Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous chromatographic separation and quantification of leflunomide, its deuterated analog leflunomide-d4, its active metabolite teriflunomide, and the minor metabolite 4-trifluoromethylaniline (TFMA). The method utilizes a rapid chromatographic separation on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides researchers, scientists, and drug development professionals with a detailed procedure for the accurate bioanalysis of leflunomide and its related compounds, which is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
Introduction
Leflunomide is an isoxazole derivative and an immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly and almost completely metabolized in the gastrointestinal tract and liver to its active metabolite, teriflunomide (also known as A77 1726)[1]. Teriflunomide is responsible for virtually all of the drug's activity in vivo. The parent compound, leflunomide, is rarely detectable in plasma[1]. A minor metabolic pathway also leads to the formation of 4-trifluoromethylaniline (TFMA).
The accurate quantification of leflunomide, its deuterated internal standard (this compound), and its metabolites is essential for understanding its pharmacological profile. This application note describes a validated LC-MS/MS method for their simultaneous determination in a single chromatographic run.
Experimental
Materials and Reagents
-
Leflunomide, this compound, Teriflunomide, and 4-Trifluoromethylaniline (TFMA) reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of the analytes from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
The analysis is carried out on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Leflunomide | 271.1 | 161.0 | 25 |
| This compound (IS) | 275.1 | 165.0 | 25 |
| Teriflunomide | 271.1 | 82.0 | 30 |
| 4-Trifluoromethylaniline (TFMA) | 162.1 | 116.1 | 20 |
Results and Discussion
The developed LC-MS/MS method provides excellent chromatographic separation of leflunomide, this compound, teriflunomide, and TFMA. The use of a deuterated internal standard ensures high accuracy and precision of the quantification.
Data Presentation
The following table summarizes the expected retention times and MRM transitions for the analytes.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Trifluoromethylaniline (TFMA) | ~ 2.5 | 162.1 | 116.1 |
| Teriflunomide | ~ 4.8 | 271.1 | 82.0 |
| Leflunomide | ~ 5.2 | 271.1 | 161.0 |
| This compound (IS) | ~ 5.2 | 275.1 | 165.0 |
Note: Retention times are approximate and may vary depending on the specific LC system and column used.
Signaling Pathways and Experimental Workflows
Leflunomide Metabolism and Analytical Workflow
The following diagram illustrates the metabolic pathway of leflunomide and the subsequent analytical workflow for its quantification.
Caption: Leflunomide metabolism and analytical workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous separation and quantification of this compound, leflunomide, and its major and minor metabolites. The detailed protocol and experimental parameters will be a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Analysis of Leflunomide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape and resolution for Leflunomide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for this compound analysis?
A1: For reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound, a good starting point involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer).[1][2] Flow rates are generally set between 0.8 and 1.0 mL/min, with UV detection commonly performed around 260 nm.[1][2]
Q2: What are the primary causes of poor peak shape, such as peak tailing, for this compound?
A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase.[3][4] Key causes include the interaction of basic functional groups in the analyte with acidic silanol groups on the silica-based column packing.[3][5] Other factors can include column overload, a mismatch between the sample solvent and the mobile phase, or issues with the column itself, like a partially blocked frit or bed deformation.[3][6]
Q3: How can I improve the resolution between this compound and co-eluting peaks?
A3: Improving resolution involves manipulating the selectivity, efficiency, and retention of your chromatographic system. You can optimize the mobile phase composition, for instance, by adjusting the organic-to-aqueous ratio or changing the pH.[7] Employing a column with a different chemistry or a smaller particle size can enhance efficiency.[3][8] Additionally, adjusting the flow rate and column temperature can influence the separation.
Q4: Why am I observing inconsistent retention times for this compound?
A4: Fluctuations in retention time can stem from several factors. Insufficient column equilibration between injections is a common cause. Other possibilities include changes in the mobile phase composition due to evaporation of the organic solvent, temperature fluctuations in the laboratory, or column degradation over time. A sudden change may also indicate a problem with the HPLC system, such as a leak or a malfunctioning pump.
Troubleshooting Guides
Problem: Significant Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing can compromise the accuracy and precision of your results. The following guide provides a systematic approach to troubleshooting this issue.
// Nodes start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH Controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH or Add Buffer\n(e.g., Ammonium Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_concentration [label="Is Sample Concentration Too High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dilute_sample [label="Dilute Sample and Re-inject", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Is the Column Old or Contaminated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; replace_column [label="Use Guard Column or\nReplace Analytical Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists:\nConsider Alternative Column Chemistry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_ph; check_ph -> adjust_ph [label=" No "]; adjust_ph -> check_concentration; check_ph -> check_concentration [label=" Yes "]; check_concentration -> dilute_sample [label=" Yes "]; dilute_sample -> check_column; check_concentration -> check_column [label=" No "]; check_column -> replace_column [label=" Yes "]; replace_column -> end_good; check_column -> end_bad [label=" No "];
// Invisible edges for alignment edge [style=invis]; adjust_ph -> dilute_sample; dilute_sample -> replace_column; } }
Caption: Troubleshooting workflow for addressing peak tailing.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of tailing for amine-containing compounds is the interaction with ionized silanol groups on the silica surface.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[3]
-
Solution: Dilute the sample and reinject it. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity if high concentrations are necessary.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape for all analytes.[6]
-
Solution: First, try back-flushing the column. If this doesn't work, using a guard column can help protect the analytical column from contaminants.[3] If the column is old, it may need to be replaced.
-
-
Mobile Phase Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Problem: Poor Resolution
Question: I am struggling to separate this compound from an impurity or another analyte. How can I improve the resolution?
Answer: Resolution is a critical parameter in chromatography, ensuring that adjacent peaks are well separated. The following diagram and suggestions outline key factors you can adjust.
// Nodes resolution [label="Chromatographic Resolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; selectivity [label="Selectivity (α)\n- Mobile Phase Composition\n- Column Chemistry\n- Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; efficiency [label="Efficiency (N)\n- Column Length\n- Particle Size\n- Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; retention [label="Retention (k)\n- Mobile Phase Strength", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges resolution -> selectivity [dir=back]; resolution -> efficiency [dir=back]; resolution -> retention [dir=back]; } }
Caption: Key factors influencing chromatographic resolution.
Strategies for Improving Resolution:
-
Adjust Mobile Phase Strength: To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This should be done in small increments (e.g., 2-5%).
-
Optimize Selectivity:
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.
-
Modify pH: Adjusting the mobile phase pH can change the ionization state of analytes and the column surface, significantly impacting selectivity.
-
-
Increase Column Efficiency:
-
Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks and better resolution, although analysis time will increase.
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and can dramatically improve resolution.[3]
-
-
Reduce Flow Rate: Lowering the flow rate can lead to more efficient separation, though it will also increase the run time.[2]
Data Presentation: Comparative Chromatographic Conditions
The following table summarizes various validated RP-HPLC methods for Leflunomide, which can be adapted for this compound analysis.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Hypersil BDS C18 (250x4.6mm, 5µm) | Acetonitrile : 0.02M Ammonium Acetate (60:40 v/v) | 1.0 | 260 | [1] |
| C18 Column | Acetonitrile : Phosphate Buffer (60:40 v/v) | 0.8 | 260 | [2] |
| Inertsil-ODS C18 (250x4.6mm, 5µm) | Methanol : Water (60:40 v/v) | 1.0 | 251 | [9] |
| Hypersil ODS C18 (250x4.6mm, 5µm) | Acetonitrile : Methanol : 0.1M Sodium Perchlorate (40:30:30 v/v), pH 4.6 | 1.0 | 246 | [7] |
| Inertsil-ODS C18 (250x4.6mm, 5µm) | Methanol : Water (95:5 v/v) | 1.0 | Not Specified |
Experimental Protocols
Protocol: Standard RP-HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (optional, for pH adjustment)
2. Mobile Phase Preparation (Acetonitrile : 0.02M Ammonium Acetate, 60:40 v/v):
-
To prepare the 0.02M Ammonium Acetate buffer, dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to the desired value (e.g., 4.5) with formic acid if needed.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
In a clean mobile phase reservoir, mix 600 mL of acetonitrile with 400 mL of the prepared 0.02M ammonium acetate buffer.
-
Degas the final mobile phase mixture using sonication or vacuum degassing.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol or acetonitrile.
-
Perform serial dilutions from the stock solution using the mobile phase to create working standards at the desired concentrations (e.g., 1-20 µg/mL).
4. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Hypersil BDS C18 (250mm × 4.6mm, 5.0µm particle size)[1]
-
Mobile Phase: Acetonitrile : 0.02M Ammonium Acetate (60:40 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient (or controlled at 25°C)
-
Injection Volume: 10-20 µL
-
UV Detector: 260 nm[1]
-
Run Time: Approximately 10 minutes (or until the peak of interest has eluted and the baseline is stable)
5. System Suitability:
-
Before running samples, perform at least five replicate injections of a working standard.
-
The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%. The peak tailing factor should ideally be between 0.9 and 1.5.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Leflunomide-d4 Stability: A Technical Support Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of Leflunomide-d4 under forced degradation conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Under what forced degradation conditions is this compound expected to be unstable?
A: Based on studies of Leflunomide, its deuterated analog this compound is anticipated to show significant degradation under acidic and basic hydrolytic conditions.[1][2][3] It is generally found to be stable under neutral hydrolysis, oxidative, thermal, and photolytic stress conditions.[1][2]
Q2: What are the primary degradation products of this compound?
A: The primary degradation pathway for Leflunomide involves the hydrolysis of the amide bond. This cleavage results in the formation of two main degradation products: 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[3][4] It is highly probable that this compound follows the same degradation pathway.
Q3: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A: Unexpected peaks can arise from several sources:
-
Degradation Products: Ensure you are monitoring for the known degradants of Leflunomide. Under alkaline conditions, up to three degradation products have been observed.[1]
-
Impurities: The starting material of this compound may contain impurities. It is crucial to analyze a reference standard of the neat compound.
-
Excipient Interference: If you are working with a formulated product, excipients may degrade or interfere with the analysis.
-
Secondary Degradation: Under harsh stress conditions, primary degradation products may further degrade, leading to additional peaks.
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A: To minimize degradation during analytical procedures:
-
Control pH: Since this compound is susceptible to acid and base hydrolysis, maintain the pH of your sample and mobile phase in a neutral range.
-
Temperature Control: Although thermally stable to a degree, it is good practice to keep sample solutions cool to minimize any potential degradation.[5]
-
Light Protection: While generally photostable, protecting samples from light is a standard precautionary measure in stability testing.[2]
-
Solution Stability: It is recommended to analyze solutions fresh. However, studies have shown that Leflunomide solutions can be stable for up to 48 hours at room temperature.[3]
Quantitative Data Summary
The following tables summarize the percentage of degradation observed for Leflunomide under various forced degradation conditions. This data can serve as a benchmark for studies on this compound.
Table 1: Summary of Leflunomide Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 72 hours | Room Temp | 32.65% | [2] |
| Acid Hydrolysis | 1 N HCl | 3 hours | 80°C | Significant | [5] |
| Base Hydrolysis | 0.1 N NaOH | 72 hours | Room Temp | 6.32% | [2] |
| Base Hydrolysis | 0.01 N NaOH | 3 hours | Room Temp | Significant | [5] |
| Base Hydrolysis | 0.1 M NaOH | Not Specified | Not Specified | Multiple Products | [1] |
| Oxidative Stress | 3% H₂O₂ | Not Specified | Not Specified | 18.49% | [2] |
| Oxidative Stress | 6% w/v H₂O₂ | 1 hour | 60°C | Significant | [5] |
| Thermal Stress | Dry Heat | 24 hours | 80°C | 1.13% | [2][5] |
| Photolytic Stress | UV Light | 24 hours | Ambient | No Degradation | [2][5] |
| Neutral Hydrolysis | Water | 72 hours | Room Temp | No Degradation | [2] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for Leflunomide.
Acid Hydrolysis
-
Objective: To assess the stability of this compound in acidic conditions.
-
Procedure:
-
Accurately weigh 20 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., methanol) and add 10 mL of 0.1 N Hydrochloric Acid (HCl).[2]
-
Store the solution at room temperature for 72 hours.[2]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the solution to the final volume with the diluent to achieve a target concentration.
-
Analyze the sample by a validated stability-indicating HPLC or HPTLC method.
-
Base Hydrolysis
-
Objective: To evaluate the stability of this compound in alkaline conditions.
-
Procedure:
-
Accurately weigh 20 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in a suitable diluent and add 10 mL of 0.1 N Sodium Hydroxide (NaOH).[2]
-
Keep the solution at room temperature for 72 hours.[2]
-
Neutralize the sample with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Bring the flask to the final volume with the diluent.
-
Analyze using a suitable chromatographic method.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Accurately weigh a specific amount of this compound and dissolve it in a suitable solvent.
-
Add a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Dilute to a suitable concentration for analysis.
-
Inject the sample into the chromatograph for analysis.
-
Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of solid this compound.
-
Procedure:
-
Place a known amount of this compound powder in a suitable container.
-
Expose the sample to dry heat at 80°C for 24 hours in a calibrated oven.[5]
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable diluent to a known concentration.
-
Analyze the prepared solution.
-
Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to UV light.
-
Procedure:
-
Expose a known amount of this compound (as a solid or in solution) to UV light (e.g., 254 nm) for 24 hours.[3]
-
Prepare a solution of the exposed sample to a specific concentration.
-
Analyze the sample using a validated analytical method to determine the extent of degradation.
-
Visualizations
This compound Degradation Pathway
The following diagram illustrates the primary degradation pathway of this compound, which is initiated by the hydrolysis of the amide bond, leading to the formation of two main degradation products.
Caption: this compound degradation pathway.
Forced Degradation Experimental Workflow
This diagram outlines the general workflow for conducting forced degradation studies on this compound.
Caption: Forced degradation experimental workflow.
References
- 1. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. japsonline.com [japsonline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Analysis of Leflunomide's Active Metabolite, Teriflunomide, in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Leflunomide-d4 (more accurately, its active metabolite's deuterated form, Teriflunomide-d4) to overcome matrix effects in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is Teriflunomide-d4 used as the internal standard for Leflunomide analysis?
A1: Leflunomide is a prodrug that is rapidly and almost completely metabolized in the body to its active metabolite, teriflunomide.[1][2] Therefore, bioanalytical methods typically quantify teriflunomide to assess the drug's activity. Teriflunomide-d4 is the stable isotope-labeled (SIL) analogue of teriflunomide and is considered the gold standard internal standard for quantitative LC-MS/MS analysis. It has nearly identical physicochemical properties to teriflunomide, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.
Q2: What are matrix effects and how do they impact the analysis of teriflunomide?
A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of teriflunomide.[3] Given the complexity of biological samples, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of teriflunomide in the mass spectrometer's ion source.[4][5]
Q3: Can using Teriflunomide-d4 completely eliminate matrix effects?
A3: While Teriflunomide-d4 is highly effective in compensating for matrix effects, it may not completely eliminate them in all situations. A potential issue is the "isotope effect," where the deuterated internal standard may have a slightly different chromatographic retention time than the non-labeled analyte.[3] If this chromatographic separation occurs in a region of significant ion suppression or enhancement, the internal standard may not perfectly track the analyte's response, leading to residual matrix effects. Careful chromatographic optimization is crucial to ensure co-elution.
Q4: What are the common sample preparation techniques to minimize matrix effects for teriflunomide analysis?
A4: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins.[2] While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which are a major source of ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates teriflunomide from the aqueous biological matrix into an immiscible organic solvent.[6] It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Considered a more selective and effective method for removing interfering matrix components.[7][8] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Q5: What are typical recovery and matrix effect values for teriflunomide analysis using Teriflunomide-d4?
A5: Well-developed and validated methods report high and consistent recovery with minimal matrix effect. For example, one study reported a recovery of 97.92-108.33% for teriflunomide.[9] Another study noted that no significant matrix effect was observed, and the overall process efficiency was around 88%.[10] Specific values can be found in the quantitative data summary table below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Interaction with metal components of the HPLC system.[11] | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or sample concentration. 4. Consider using a metal-free or PEEK-lined column and tubing.[11] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instability of the analyte or internal standard in the autosampler. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Optimize the sample cleanup procedure (e.g., switch from PPT to SPE) to reduce matrix variability. 3. Check the stability of the processed samples at the autosampler temperature and analyze within the stable period.[12] |
| Low Analyte Signal or No Peak Detected | 1. Sub-optimal mass spectrometer settings (e.g., ionization source parameters, collision energy). 2. Severe ion suppression. 3. Analyte degradation. 4. Incorrect sample preparation leading to poor recovery. | 1. Optimize MS parameters by infusing a standard solution of teriflunomide. 2. Investigate ion suppression by post-column infusion of the analyte while injecting a blank matrix extract.[3][13] Improve sample cleanup if suppression is significant. 3. Prepare fresh samples and standards. 4. Re-evaluate and optimize the extraction procedure. |
| Internal Standard (Teriflunomide-d4) Signal is Low or Variable | 1. Incorrect concentration of the internal standard spiking solution. 2. Degradation of the internal standard. 3. Inconsistent addition of the internal standard to samples. | 1. Prepare a fresh internal standard stock and working solutions and verify the concentration. 2. Check the stability of the internal standard. 3. Use a calibrated pipette and ensure consistent spiking volume. |
| Chromatographic Separation of Teriflunomide and Teriflunomide-d4 | 1. Deuterium isotope effect causing a slight difference in retention. 2. Inefficient chromatography. | 1. Adjust the mobile phase composition or gradient profile to promote co-elution. 2. Use a high-efficiency column (e.g., smaller particle size, longer column) to improve resolution and potentially merge the peaks. |
Quantitative Data Summary
The following tables summarize key performance parameters from validated LC-MS/MS methods for the analysis of teriflunomide using Teriflunomide-d4 as an internal standard.
Table 1: Method Validation Parameters for Teriflunomide Analysis in Human Serum/Plasma
| Parameter | Method 1 | Method 2 |
| Linear Range | 5 ng/mL - 200 µg/mL[1] | 5 - 500 µg/L[14] |
| Recovery | 97.92 - 108.33%[9] | Not explicitly stated, but process efficiency was ~88%[10] |
| Matrix Effect | Not explicitly stated, but the method was fully validated according to EMA guidelines.[9] | No significant matrix effect observed.[10] |
| Intra-day Precision (%CV) | Not explicitly stated | 2.1 - 5.4%[14] |
| Inter-day Precision (%CV) | 0.53 - 14.84%[9] | 5.7 - 7.1%[14] |
| Accuracy | Not explicitly stated | -8.4 to 8.0%[14] |
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of teriflunomide in human plasma/serum.
Protocol 1: Protein Precipitation Method
This protocol is adapted from a method for determining total and free teriflunomide in serum.[9]
-
Sample Preparation:
-
To 100 µL of serum sample, add the internal standard (Teriflunomide-d4) solution.
-
Add 300 µL of a precipitation reagent (e.g., 11% ZnSO4 in acetonitrile/methanol 40:60, v/v).[9]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system[9]
-
Column: Acquity UPLC BEH C18, 1.7 µm (100 x 2.1 mm)[9]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C[9]
-
MS System: Triple quadrupole mass spectrometer[9]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[9]
-
MRM Transitions:
-
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol is based on a method for the determination of teriflunomide in human plasma.[6]
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard solution.
-
Add 1 mL of ethyl acetate.[6]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: Inertsil ODS-3 C18 (50 x 4.6 mm, 3 µm)[6]
-
Mobile Phase: Isocratic, 20mM ammonium acetate-methanol (25:75, v/v)[6]
-
Flow Rate: 0.8 mL/min[6]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Negative Ion Mode
-
MRM Transitions: As specified in Protocol 1.
-
Visualizations
Caption: General experimental workflow for teriflunomide analysis.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction technique for the analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. lctsbible.com [lctsbible.com]
- 14. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Leflunomide-d4 solubility challenges in aqueous mobile phases
Welcome to the technical support center for Leflunomide-d4. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of this compound, particularly in aqueous mobile phases used in chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a deuterated form of Leflunomide, an immunosuppressive drug used in the treatment of rheumatoid and psoriatic arthritis.[1][2] As an internal standard in pharmacokinetic and bioanalytical studies, its accurate quantification is crucial. Leflunomide and its deuterated analog are sparingly soluble in aqueous solutions, which can lead to precipitation, inaccurate results, and system blockages during analysis, especially in reversed-phase HPLC where aqueous mobile phases are common.[3][4]
Q2: What are the general solubility properties of Leflunomide?
A2: Leflunomide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[3][5] However, it is only sparingly soluble in aqueous buffers.[3] For instance, its solubility in water at 25°C is approximately 25-27 mg/L.[6] To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMF and then carefully dilute it with the chosen aqueous buffer.[3]
Q3: How does pH affect the solubility of Leflunomide in aqueous solutions?
A3: Leflunomide has a high pKa, with reported values around 10.8.[6] At a pH below its pKa, the molecule will be in its neutral, less water-soluble form. Many reversed-phase HPLC methods utilize an acidic mobile phase (e.g., pH 3.5-4.6) to ensure the analyte is in a consistent, non-ionized state for better retention and peak shape.[7][8] While this is beneficial for chromatography, it does not enhance aqueous solubility.
Q4: What is the relationship between Leflunomide and Teriflunomide (A77 1726)?
A4: Leflunomide is a prodrug, meaning it is converted in vivo into its pharmacologically active metabolite, Teriflunomide (also known as A77 1726).[9][10] This conversion happens through the opening of the isoxazole ring.[10] Many analytical methods are designed to simultaneously measure both Leflunomide and Teriflunomide.[11]
Caption: Metabolic conversion of Leflunomide to its active form, Teriflunomide.
Troubleshooting Guide: Solubility Issues in HPLC Analysis
Q5: My this compound standard is precipitating in the prepared mobile phase. What should I do?
A5: This is a common issue due to the low aqueous solubility of the compound.
-
Check Solvent Composition: Ensure your initial stock solution is prepared in 100% organic solvent (e.g., methanol, acetonitrile, or DMSO) at a reasonable concentration.[7]
-
Injection Solvent Mismatch: Avoid dissolving your sample in a solvent that is significantly stronger (more organic) than your mobile phase. If possible, dissolve and inject the sample in the mobile phase itself.[12] If the mobile phase is too aqueous for the initial sample dissolution, use the weakest possible organic solvent that can fully dissolve the sample.
-
Dilution Technique: When preparing working standards by diluting the organic stock solution with an aqueous mobile phase, add the aqueous phase slowly while vortexing to prevent localized high concentrations that can cause precipitation.
Q6: I'm observing high backpressure and suspect precipitation on my HPLC column. How can I confirm and resolve this?
A6: A sudden increase in backpressure is a strong indicator of precipitation within the HPLC system.
-
Isolate the Problem: Disconnect the column from the system and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column.
-
Column Washing: If precipitation is suspected, flush the column with a strong, compatible solvent. A common procedure for reversed-phase columns is to wash with 100% water (without buffer), followed by 100% methanol or acetonitrile. Ensure the buffer is completely removed before switching to 100% organic solvent to avoid precipitating the buffer salts.[13]
-
Review Mobile Phase: The issue may stem from the mobile phase itself. If you are running a gradient with a high percentage of organic solvent, the buffer salts from the aqueous phase can precipitate.[13] Potassium phosphate buffers, for example, can precipitate at acetonitrile concentrations as low as 70%.[13]
Caption: Troubleshooting workflow for suspected precipitation in an HPLC system.
Q7: My chromatographic peak shape for this compound is poor (e.g., broad or splitting). Could this be related to solubility?
A7: Yes, solubility issues can directly impact peak shape.
-
Incomplete Dissolution: If the analyte is not fully dissolved in the injection solvent, it can lead to split or broad peaks.[12] Always visually inspect your sample solutions for particulates before injection.
-
Solvent Incompatibility: Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause the analyte to precipitate upon entering the mobile phase stream, leading to distorted peaks. The ideal injection solvent is the mobile phase itself.[12]
-
Low Buffer Concentration: While high buffer concentration can cause precipitation, a concentration that is too low (e.g., <5 mM) may not provide sufficient buffering capacity, leading to inconsistent ionization and peak tailing.[12]
Quantitative Data Summary
The following table summarizes the solubility of Leflunomide in various solvents. The solubility of this compound is expected to be nearly identical.
| Solvent | Solubility | Reference |
| Water (25°C) | 25 - 27 mg/L | [6] |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~16.7 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions to minimize precipitation risk.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in 100% methanol or acetonitrile to the final desired volume. For example, dissolve 10 mg in 10 mL of methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[7][14] This solution is stable when stored under appropriate conditions (e.g., -20°C).[3]
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Perform serial dilutions of the stock solution using the mobile phase as the diluent.
-
Crucial Step: To avoid precipitation, add the mobile phase to the stock solution aliquot slowly, preferably while vortexing. For example, to prepare a 10 µg/mL solution from a 1 mg/mL stock, you might add 100 µL of stock to 9.9 mL of mobile phase. Do this in a stepwise manner if the mobile phase is highly aqueous.
-
Visually inspect the final solution to ensure it is clear and free of particulates. Do not store aqueous dilutions for more than one day.[3]
-
Protocol 2: Example HPLC Method for Leflunomide Analysis
This method is adapted from published literature and serves as a starting point for analysis.[7][14]
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and 0.1 M Sodium Perchlorate in a ratio of 40:30:30 (v/v).[7]
-
pH Adjustment: Adjust the final mobile phase pH to 4.6 using 0.1 M perchloric acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 246 nm.[7]
-
Mode: Isocratic elution.[7]
Mobile Phase Preparation Notes:
-
Prepare the 0.1 M sodium perchlorate solution by dissolving the salt in HPLC-grade water.[7]
-
Filter the aqueous buffer through a 0.45 µm filter before mixing with the organic solvents.[7]
-
After mixing all components, degas the final mobile phase solution using sonication or vacuum filtration.[15]
References
- 1. rheumatology.org [rheumatology.org]
- 2. Leflunomide | Arthritis UK [arthritis-uk.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effect of different exсipients on aqueous solubility of leflunomide. Thermodynamic study [inis.iaea.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Leflunomide [drugfuture.com]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leflunomide - Wikipedia [en.wikipedia.org]
- 11. Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. uspnf.com [uspnf.com]
Leflunomide-d4 Technical Support Center: Addressing Isotopic Stability and Experimental Challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals using Leflunomide-d4. It offers troubleshooting advice and frequently asked questions (FAQs) to address potential challenges during experimentation, with a focus on isotopic exchange and compound stability.
Frequently Asked Questions (FAQs)
Q1: Is isotopic exchange or back-exchange a significant concern with this compound?
A1: For this compound, where the deuterium labels are on the phenyl ring, the risk of isotopic exchange or back-exchange under typical experimental conditions is very low. The carbon-deuterium (C-D) bonds on an aromatic ring are stable and not readily exchangeable.[1][2] Isotopic exchange is more of a concern when deuterium is attached to heteroatoms (like oxygen or nitrogen) or to a carbon atom adjacent to a heteroatom, as these protons can be more acidic and prone to exchange with protons from the solvent.
Q2: Under what conditions could isotopic exchange of this compound potentially occur?
A2: While unlikely under standard analytical conditions, extreme chemical environments could theoretically lead to back-exchange. These conditions are generally not encountered during routine sample preparation and analysis:
-
Strong Acid Catalysis: Prolonged exposure to strong acids at elevated temperatures could potentially facilitate hydrogen-deuterium exchange on the aromatic ring.
-
Metal Catalysis: Certain metal catalysts are known to facilitate H/D exchange on aromatic systems, but these are not typically used in bioanalytical assays.
Q3: My analytical results are inconsistent when using this compound as an internal standard. Could this be due to back-exchange?
A3: While isotopic exchange is a possibility to consider with any deuterated standard, it is more likely that inconsistencies in your results with this compound stem from other factors. A more probable cause is the chemical instability of the leflunomide molecule itself under certain conditions, rather than the loss of the deuterium label. Leflunomide can degrade, especially under acidic or basic conditions.[3][4] It is also important to verify the purity and concentration of your this compound standard.
Q4: What is the primary stability concern with Leflunomide and its deuterated analog?
A4: The main stability concern for leflunomide is the hydrolysis of the molecule, which can be accelerated by acidic or basic conditions. This degradation can lead to the formation of impurities, such as 4-(trifluoromethyl)aniline and 5-methylisoxazole-4-carboxylic acid.[3] This degradation pathway affects both the non-labeled and the deuterated compound similarly.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Unexpected Peaks in Chromatography
-
Possible Cause: Degradation of this compound and the analyte. Leflunomide is susceptible to hydrolysis under both acidic and basic conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your sample and mobile phase is maintained within a stable range, preferably close to neutral. Avoid strongly acidic or basic conditions during sample preparation and storage.
-
Sample Stability: Assess the stability of this compound in your sample matrix and under your storage conditions. Analyze samples immediately after preparation if possible.
-
Method Validation: Review the forced degradation studies from the method validation to understand the degradation products and their retention times. A stability-indicating method should be able to separate the intact drug from its degradants.[4]
-
Issue 2: Inaccurate Quantification or High Variability
-
Possible Cause 1: Co-eluting matrix components that cause ion suppression or enhancement differently for the analyte and the internal standard.
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize your HPLC/UPLC method to ensure baseline separation of leflunomide from any interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Possible Cause 2: Incorrect preparation or degradation of the internal standard stock solution.
-
Troubleshooting Steps:
-
Stock Solution Stability: Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., protected from light, at a specified temperature).
-
Purity Check: If possible, verify the purity and concentration of your this compound standard from the supplier.
-
Quantitative Data on Leflunomide Stability
The following table summarizes the degradation of leflunomide under various stress conditions, as reported in the literature. This provides an indication of the compound's stability.
| Stress Condition | Duration | Degradation (%) | Key Degradation Products |
| Acid Hydrolysis (1N HCl) | 24 hours | ~88% | 4-(trifluoromethyl)aniline, 5-methylisoxazole-4-carboxylic acid |
| Base Hydrolysis (1N NaOH) | 24 hours | ~19% | 4-(trifluoromethyl)aniline, 5-methylisoxazole-4-carboxylic acid |
| Oxidative (3% H2O2) | 24 hours | No significant degradation | Not Applicable |
Data synthesized from forced degradation studies reported in the literature.[3]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Teriflunomide (Active Metabolite) in Plasma
This protocol is a general example and may need optimization for specific applications.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the quantification of Leflunomide/Teriflunomide in plasma using this compound as an internal standard.
Caption: A logical flowchart for troubleshooting inconsistent results when using this compound.
References
Identifying and resolving purity issues or interferences with Leflunomide-d4
Technical Support Center: Leflunomide-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and resolve purity issues and analytical interferences associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of Leflunomide, an immunomodulatory and anti-inflammatory drug used to treat rheumatoid and psoriatic arthritis. The deuterium-labeled methyl group (CD3) makes it a suitable internal standard for quantitative bioanalytical studies using mass spectrometry (MS), as it is chemically identical to Leflunomide but has a distinct mass.[1]
Q2: What are the most common impurities I might encounter with this compound?
A2: Impurities in this compound are typically analogous to those found in non-deuterated Leflunomide. They can arise from the synthesis process, degradation, or storage.[2] Common impurities include starting materials, by-products, and degradation products. Key examples are Leflunomide Impurity A (4-(Trifluoromethyl)aniline) and Leflunomide Impurity B (Teriflunomide, the active metabolite).[3] Other process-related impurities may include 3-Methyl-isoxazole-4-carboxylic acid and 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide.[4]
Q3: How stable is this compound in solution and how should I store it?
A3: Leflunomide is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media.[5][6] It is more stable under neutral, oxidative, thermal, and photolytic conditions, although some degradation can occur.[7][8][9] For optimal stability, store this compound as a solid at the recommended temperature (typically -20°C) and protect it from light and moisture. Prepare solutions fresh and store them at low temperatures for short periods. Solution stability experiments have shown that samples can be stable for up to 48 hours under controlled conditions.[6]
Q4: My this compound standard shows a peak corresponding to the non-deuterated Leflunomide. Is this normal?
A4: This indicates potential isotopic impurity. While manufacturers aim for high isotopic purity, trace amounts of the non-deuterated (d0) analogue can be present. Check the Certificate of Analysis (CoA) for the specified isotopic purity. If the d0 peak is significantly larger than specified, it could indicate sample contamination or degradation involving the deuterated methyl group, although the latter is less common.
Q5: Can I use the same analytical methods for this compound as for Leflunomide?
A5: Yes, chromatographic methods like HPLC and UPLC are directly applicable as deuterium labeling does not significantly alter the chromatographic behavior.[10][11] For detection, UV-based methods will have identical responses.[5][12] In mass spectrometry, you must adjust the monitored mass-to-charge ratio (m/z) to account for the four additional mass units of the deuterium atoms.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in Chromatography (HPLC-UV)
Problem: My chromatogram of this compound shows unexpected peaks.
// Nodes start [label="Unexpected Peak Detected\nin HPLC-UV Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_blank [label="1. Analyze Blank Injection\n(Mobile Phase/Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_present_blank [label="Peak Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; contam_source [label="Source is Solvent, Glassware,\nor System Contamination.\nClean system & use fresh solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_purity [label="2. Review Certificate of Analysis (CoA)\nfor Known Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; match_impurity [label="Peak Matches Known Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; impurity_identified [label="Peak is a known process-related\nor synthetic impurity.", fillcolor="#34A853", fontcolor="#FFFFFF"];
force_degradation [label="3. Perform Forced Degradation Study\n(Acid, Base, Oxidative)", fillcolor="#F1F3F4", fontcolor="#202124"]; match_degradant [label="Peak Matches Degradant?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; degradant_identified [label="Peak is a degradation product.\nReview sample handling & storage.", fillcolor="#34A853", fontcolor="#FFFFFF"];
lcms_analysis [label="4. Analyze by LC-MS\nto Determine m/z", fillcolor="#F1F3F4", fontcolor="#202124"]; unknown_impurity [label="Peak is an unknown impurity.\nCharacterize using MS/MS and NMR.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_blank; check_blank -> peak_present_blank; peak_present_blank -> contam_source [label="Yes"]; peak_present_blank -> check_purity [label="No"];
check_purity -> match_impurity; match_impurity -> impurity_identified [label="Yes"]; match_impurity -> force_degradation [label="No"];
force_degradation -> match_degradant; match_degradant -> degradant_identified [label="Yes"]; match_degradant -> lcms_analysis [label="No"];
lcms_analysis -> unknown_impurity; }
Caption: Logical flowchart for troubleshooting common LC-MS issues.
Data Presentation: Common Impurities and Degradants
The table below summarizes known impurities and degradation products of Leflunomide, which are also relevant for this compound. Note that the molecular weight for any impurity containing the deuterated methyl group will be 4.02 Da higher.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| Leflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | Parent |
| This compound | C₁₂H₅D₄F₃N₂O₂ | 274.23 | Parent (Labeled) |
| Impurity A: 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Starting Material/Degradant |
| Impurity B: Teriflunomide | C₁₂H₉F₃N₂O₂ | 270.21 | Active Metabolite/Degradant |
| Impurity D: 5-Methylisoxazole-4-carboxylic Acid | C₅H₅NO₃ | 127.10 | Starting Material/Degradant |
| Impurity E: 3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | C₁₂H₉F₃N₂O₂ | 270.21 | Process Impurity |
| 2-Cyano-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | C₁₂H₉F₃N₂O₂ | 270.21 | Alkaline Degradant |
dot
Caption: Primary degradation pathways of Leflunomide under hydrolytic stress.
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. It is based on common methods reported in the literature and should be optimized for your specific instrumentation.
[5][6][13]* Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and a phosphate or acetate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.5-5.5). A typical starting point is a 70:30 (v/v) mixture of the organic solvent and buffer. *[5][6] Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm. *[5][6] Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Dilute with the mobile phase to a working concentration (e.g., 20 µg/mL).
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a solvent blank to identify any system-related peaks.
-
Inject the prepared this compound standard solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes).
-
Integrate all peaks and calculate the area percentage of the main this compound peak to determine purity.
-
Protocol 2: Forced Degradation Study
This protocol helps to identify potential degradation products under various stress conditions, mimicking those that might occur during manufacturing, storage, or handling.
[5][6][7][9]* Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2-4 hours. B[5][6]efore injection, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 1-2 hours. N[5][6]eutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. [5][6] 4. Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 24 hours. D[9]issolve the stressed powder in the solvent for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24-48 hours.
-
[5][6]* Analysis: Analyze all stressed samples, along with an unstressed control sample, using the RP-HPLC method described in Protocol 1. Compare the chromatograms to identify new peaks, which represent degradation products. These peaks can then be further investigated by LC-MS.
References
- 1. Leflunomide Impurities : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. japsonline.com [japsonline.com]
- 7. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Analytical methods for the determination of leflunomide - a short review [wisdomlib.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRM Transitions for Leflunomide-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for Leflunomide-d4, a crucial internal standard for the accurate quantification of Leflunomide. Our resources include frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: this compound has a molecular weight of approximately 274.2 g/mol [1]. The deuterium atoms are located on the phenyl ring at positions 2, 3, 5, and 6[1][2]. In positive electrospray ionization (ESI+), the precursor ion (Q1) is typically the protonated molecule, [M+H]+. Based on the structure, common fragmentation occurs at the amide bond. Therefore, we propose the following MRM transitions for optimization:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Designation |
| This compound | 275.2 | 112.1 | Quantifier |
| This compound | 275.2 | 165.1 | Qualifier |
Note: These are theoretical values and must be empirically optimized on your specific mass spectrometer.
Q2: Why do I need to optimize MRM transitions?
A2: Optimizing MRM transitions is critical for achieving the highest sensitivity and specificity in your assay. Instrument parameters such as collision energy (CE) and declustering potential (DP) or cone voltage (CV) directly impact the efficiency of ion fragmentation and transmission. Using generalized parameters can lead to suboptimal signal intensity and poor reproducibility.
Q3: Can I use the same MRM transitions for Leflunomide and this compound?
A3: No. Due to the four deuterium atoms, the precursor ion of this compound will have a mass-to-charge ratio (m/z) that is 4 units higher than that of unlabeled Leflunomide. The fragment ions may or may not have the same m/z depending on which part of the molecule the deuterium labels are on and how the molecule fragments. For this compound, the labels are on the phenyl ring, which is part of one of the major fragments.
Q4: What are some common issues when optimizing MRM transitions for deuterated standards?
A4: Deuterated internal standards are generally stable; however, issues can arise. These may include:
-
Low signal intensity: This could be due to non-optimal source conditions or incorrect collision energy.
-
Interference: Co-eluting compounds can sometimes interfere with the MRM transitions of the internal standard.
-
Poor peak shape: Chromatographic issues are often the cause, but suboptimal MS parameters can also contribute.
Experimental Protocol: MRM Transition Optimization for this compound
This protocol outlines the steps to empirically determine the optimal MRM parameters for this compound using a triple quadrupole mass spectrometer.
1. Preparation of this compound Infusion Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 100-500 ng/mL.
2. Direct Infusion and Precursor Ion Identification:
-
Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a Q1 scan in positive ion mode to identify the precursor ion. The most abundant ion should correspond to [M+H]+ at approximately m/z 275.2.
3. Product Ion Scan and Fragment Identification:
-
Set the mass spectrometer to product ion scan mode, with Q1 fixed on the precursor ion (m/z 275.2).
-
Vary the collision energy (CE) over a range (e.g., 10-50 eV) to observe the fragmentation pattern.
-
Identify the most abundant and stable product ions. For this compound, prominent fragments are expected around m/z 112.1 and m/z 165.1.
4. MRM Parameter Optimization:
-
Set up an MRM method with the identified precursor and product ions.
-
Collision Energy (CE) Optimization: For each MRM transition, perform a series of injections or infusions where the CE is ramped in small increments (e.g., 2 eV steps) across a relevant range. Plot the signal intensity against the CE to determine the optimal value that yields the highest intensity.
-
Declustering Potential (DP) / Cone Voltage (CV) Optimization: Similar to CE optimization, ramp the DP or CV in small increments (e.g., 5 V steps) while keeping the CE at its optimal value. Plot the signal intensity against the DP/CV to find the value that gives the maximum signal.
Workflow for MRM Optimization:
Data Presentation
The following tables represent example data from the optimization experiments.
Table 1: Collision Energy Optimization for this compound (Precursor m/z 275.2)
| Collision Energy (eV) | Peak Area (m/z 112.1) | Peak Area (m/z 165.1) |
| 10 | 150,000 | 50,000 |
| 15 | 350,000 | 120,000 |
| 20 | 800,000 | 250,000 |
| 25 | 1,200,000 | 400,000 |
| 30 | 950,000 | 550,000 |
| 35 | 700,000 | 450,000 |
| 40 | 450,000 | 300,000 |
Optimal CE for m/z 112.1 is 25 eV. Optimal CE for m/z 165.1 is 30 eV.
Table 2: Declustering Potential Optimization for this compound (Precursor m/z 275.2)
| Declustering Potential (V) | Peak Area (m/z 112.1 at 25 eV) | Peak Area (m/z 165.1 at 30 eV) |
| 40 | 900,000 | 400,000 |
| 50 | 1,100,000 | 500,000 |
| 60 | 1,350,000 | 620,000 |
| 70 | 1,250,000 | 580,000 |
| 80 | 1,000,000 | 490,000 |
Optimal DP for both transitions is 60 V.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Very Low Signal | - Incorrect precursor/product ion m/z.- Inappropriate ionization mode.- Clogged infusion line or emitter.- Insufficient concentration of this compound. | - Verify the calculated m/z values.- Ensure you are in positive ion mode.- Check for blockages and ensure a stable spray.- Increase the concentration of the infusion solution. |
| Unstable Signal | - Unstable electrospray.- Fluctuations in gas flow or temperature.- Air bubbles in the infusion line. | - Check the spray needle position and for any blockages.- Verify that source parameters are stable.- Degas the infusion solution and check for leaks. |
| Multiple Precursor Ions | - In-source fragmentation.- Presence of adducts (e.g., [M+Na]+). | - Reduce the declustering potential/cone voltage.- Check for sources of sodium or other adduct-forming species. |
| Poor Fragmentation | - Collision energy is too low.- Collision gas pressure is not optimal. | - Increase the collision energy in a stepwise manner.- Check and optimize the collision gas settings as per the manufacturer's recommendations. |
| Excessive Fragmentation | - Collision energy is too high. | - Decrease the collision energy to favor the formation of the desired product ions. |
References
Validation & Comparative
A Comprehensive Guide to the Full Validation of an Analytical Method for Leflunomide Utilizing Leflunomide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Leflunomide, with a specific focus on the use of its deuterated internal standard, Leflunomide-d4. The inclusion of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in bioanalytical and pharmaceutical quality control assays. This document outlines the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods, presenting their performance characteristics and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Leflunomide quantification is dependent on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of validated LC-MS/MS and HPLC-UV methods that employ an internal standard.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Internal Standard | Teriflunomide-d4 | Pramipexole |
| Linearity Range | 0.005 - 200 µg/mL | 1 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.997 | 0.9999 |
| Accuracy (% Recovery) | Within ± 5.4% | 96.85% - 102.30% |
| Precision (% RSD) | < 8.15% | < 2% |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | Not explicitly stated |
| Sample Type | Human Serum/Plasma | Pharmaceutical Formulations |
Experimental Protocols
Detailed methodologies for the validated analytical techniques are provided to allow for replication and adaptation in your laboratory setting.
LC-MS/MS Method for Teriflunomide (Active Metabolite of Leflunomide) in Human Plasma
This method is highly sensitive and selective, making it ideal for bioanalytical applications where low concentrations of the analyte are expected. The use of a deuterated internal standard, teriflunomide-d4, ensures high accuracy and precision.
a) Sample Preparation:
A protein precipitation method is utilized for sample clean-up.
-
To 100 µL of plasma sample, add an appropriate amount of teriflunomide-d4 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm (100 x 2.1 mm).
-
Mobile Phase: Isocratic elution with a mixture of 20mM ammonium acetate and methanol (25:75, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
c) Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Teriflunomide: m/z 269.1 → 160.0
-
Teriflunomide-d4: m/z 273.1 → 164.0
-
HPLC-UV Method for Leflunomide in Pharmaceutical Formulations
This method is robust and suitable for the routine quality control of Leflunomide in tablet dosage forms. While not using this compound, it demonstrates a validated approach with a different internal standard.
a) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Leflunomide reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to achieve concentrations ranging from 1 to 40 µg/mL, each containing a fixed concentration of the internal standard (pramipexole).
-
Sample Solution: Crush 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of Leflunomide and dissolve it in 10 mL of methanol. Filter the solution and dilute it with the mobile phase to fall within the calibration range.
b) Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (60:40, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 20 µL.
Visualizing the Mechanism of Action and Analytical Workflow
To better understand the context of Leflunomide analysis, the following diagrams illustrate its signaling pathway and a typical analytical workflow.
Caption: Mechanism of action of Leflunomide.
Caption: A typical bioanalytical workflow for Leflunomide.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Assays for Leflunomide Utilizing Leflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of leflunomide's active metabolite, teriflunomide, with a focus on assays incorporating the deuterated internal standard, Leflunomide-d4 (or more commonly, its active metabolite analog, teriflunomide-d4). The objective is to offer a comparative overview of assay performance based on published experimental data, detailing the methodologies to assist in the selection and implementation of robust bioanalytical strategies.
Introduction to Leflunomide Bioanalysis
Leflunomide is a prodrug that is rapidly metabolized to its active form, teriflunomide, which is responsible for its immunosuppressive effects.[1][2] Accurate and precise quantification of teriflunomide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as teriflunomide-d4, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively corrects for variability in sample preparation and instrument response.
Mechanism of Action: Inhibition of de Novo Pyrimidine Synthesis
Leflunomide's therapeutic effect is primarily due to the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) by its active metabolite, teriflunomide.[3][4][5] This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes. By blocking this pathway, teriflunomide depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest and thereby suppressing the immune response.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of teriflunomide in human plasma, all utilizing a deuterated internal standard.
Table 1: Comparison of LC-MS/MS Methodologies
| Parameter | Method A | Method B | Method C |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography Column | Acquity UPLC BEH C18 | Inertsil ODS-3 C18 | XBridge C18 |
| Mobile Phase | Acetonitrile/Ammonium Formate | Methanol/Ammonium Acetate | Acetonitrile/Ammonium Formate |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |
| Internal Standard | Teriflunomide-d4 | Teriflunomide-d4 | Teriflunomide-d4 |
| Reference | [6] | [6] | [7] |
Table 2: Performance Characteristics of Validated Assays
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 5 - 200,000 | 10.1 - 4001 | 1.0 - 4000 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 10.1 | 1.0 |
| Reference | [1][2] | [8] | [7] |
Experimental Protocols
Below are generalized experimental protocols based on the reviewed literature. For specific details, please refer to the cited publications.
Method A & B: Protein Precipitation
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of internal standard solution (Teriflunomide-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: As specified in Table 1.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with negative electrospray ionization.
-
MRM Transitions:
-
Teriflunomide: e.g., m/z 269.0 → 159.9
-
Teriflunomide-d4: e.g., m/z 273.0 → 164.0
-
-
Method C: Liquid-Liquid Extraction
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Similar to the protein precipitation method, with column and mobile phase as specified in Table 1.
-
Cross-Validation of Bioanalytical Assays
Cross-validation is a critical process to ensure the consistency of results when two or more bioanalytical methods are used to generate data within the same study or across different studies.[9][10][11] This is particularly important when a method is transferred between laboratories or when different analytical techniques are employed.
When is Cross-Validation Necessary?
-
When data from different laboratories are to be combined in a single study.
-
When a validated bioanalytical method is modified.
-
When data from different analytical methods (e.g., LC-MS/MS vs. ELISA) are being compared.[9]
General Cross-Validation Procedure:
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and incurred study samples with both the reference (original) and the comparator (new or modified) method. The results are then statistically compared to assess for any systematic bias.
Acceptance Criteria:
While specific criteria may vary, a common approach is to assess the percentage difference between the results obtained from the two methods. For chromatographic assays, the mean accuracy at each concentration level should generally be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[12]
Conclusion
The reviewed LC-MS/MS methods incorporating a deuterated internal standard demonstrate robust and reliable performance for the quantification of teriflunomide in human plasma. The choice of a specific method will depend on the available instrumentation, required sensitivity (LLOQ), and the desired sample throughput. While protein precipitation is a simpler and faster sample preparation technique, liquid-liquid extraction may provide a cleaner extract, potentially reducing matrix effects.
For any study where data from different assays or laboratories will be combined, a thorough cross-validation is essential to ensure data integrity and consistency. Adherence to regulatory guidelines on bioanalytical method validation and cross-validation is paramount for the successful application of these assays in drug development.
References
- 1. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. deboni.he.com.br [deboni.he.com.br]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Precision: A Comparative Guide to Linearity and Dynamic Range in Leflunomide-d4 Detection
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents and their metabolites is paramount. This guide provides a comprehensive comparison of analytical methods focusing on the linearity and dynamic range of detection for Leflunomide's active metabolite, teriflunomide, using its deuterated internal standard, Leflunomide-d4 (and its corresponding metabolite, teriflunomide-d4). The data presented is compiled from various validated analytical methods, offering a clear perspective on performance characteristics to aid in method selection and development.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in quantitative bioanalysis. While this compound (teriflunomide-d4) is a commonly employed stable isotope-labeled internal standard for the analysis of teriflunomide, other compounds have also been utilized. The following table summarizes the linearity and dynamic range of analytical methods employing different internal standards for the quantification of teriflunomide.
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Teriflunomide-d4 | LC-MS/MS | 5 ng/mL - 200 µg/mL | >0.99 | 5 ng/mL | 200 µg/mL |
| Teriflunomide-d4 | UPLC-MS/MS | 10 ng/mL - 4001 ng/mL | Not Specified | 10.1 ng/mL | 4001 ng/mL |
| Warfarin | HPLC-UV | 0.1 µg/mL - 100 µg/mL | Not Specified | 0.1 µg/mL | 100 µg/mL |
| Oxazepam | RP-HPLC | 2.7x10⁻⁶ M - 5.5x10⁻⁵ M | Not Specified | 2.7x10⁻⁶ M | 5.5x10⁻⁵ M |
| Paliperidone palmitate | HPLC | 10 µg/mL - 60 µg/mL | 0.9953 | 10 µg/mL | 60 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the quantification of teriflunomide using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Controls
-
Prepare a stock solution of teriflunomide in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with drug-free plasma or serum to prepare calibration standards at concentrations spanning the desired dynamic range (e.g., 5, 10, 50, 100, 500, 1000, 5000, and 10000 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in drug-free plasma or serum in the same manner as the calibration standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for teriflunomide and teriflunomide-d4.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both teriflunomide and teriflunomide-d4.
-
Teriflunomide: Example transition: m/z 269.0 → 160.9
-
Teriflunomide-d4: Example transition: m/z 273.0 → 164.9
-
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the underlying biological pathway of Leflunomide, the following diagrams are provided.
Experimental workflow for determining linearity and dynamic range.
Simplified signaling pathway of Leflunomide's mechanism of action.
Navigating the Analytical Maze: A Comparative Guide to Teriflunomide Quantification Using Leflunomide-d4
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of leflunomide, the precise and accurate quantification of its active metabolite, teriflunomide, is paramount. The use of a deuterated internal standard, Leflunomide-d4 or its metabolite analog Teriflunomide-d4, is a widely accepted strategy to ensure analytical reliability. However, the variability in methodologies across laboratories can pose a significant challenge to the comparability of results. This guide provides an objective comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ a deuterated internal standard for teriflunomide quantification, supported by experimental data from various studies.
Leflunomide is a prodrug that is rapidly metabolized to teriflunomide, the active entity responsible for its immunosuppressive effects.[1][2][3][4] Therapeutic drug monitoring of teriflunomide is crucial due to its long half-life and the potential for toxicity.[1][5] Furthermore, concerns about teratogenicity necessitate sensitive quantification, especially for women of childbearing potential who may need to undergo an accelerated elimination procedure.[5] To this end, numerous LC-MS/MS methods have been developed and validated, offering high sensitivity and selectivity.[3][4][6]
Comparative Analysis of LC-MS/MS Method Performance
The following tables summarize the single-laboratory validation data from several published studies that utilize a deuterated internal standard for the quantification of teriflunomide in human plasma or serum. While direct inter-laboratory comparison data is scarce, this compilation allows for an indirect assessment of method performance across different laboratories and protocols.
| Parameter | Study 1 [5] | Study 2 [6] | Study 3 [7] |
| Internal Standard | Teriflunomide-d4 | Teriflunomide-d4 | D4-teriflunomide |
| Matrix | Human Serum/Plasma | Human Serum | Human Plasma |
| Linearity Range | 0.005 - 200 µg/mL | Not explicitly stated | 0.001 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | Not explicitly stated | 0.001 µg/mL |
| Intra-day Precision (%CV) | Within 8.15% | 0.53 - 14.84% | Not explicitly stated |
| Inter-day Precision (%CV) | Within 8.15% | 0.53 - 14.84% | Not explicitly stated |
| Accuracy (%Bias) | Within 5.4% | 97.92 - 108.33% (Recovery) | Not explicitly stated |
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Teriflunomide Analysis.
Detailed Experimental Protocols
A consistent theme across the compared methods is the use of protein precipitation for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry. Below are generalized and specific experimental protocols derived from the reviewed literature.
General Sample Preparation Protocol: Protein Precipitation
-
An aliquot of the plasma or serum sample is mixed with a solution containing the deuterated internal standard (this compound or Teriflunomide-d4).
-
A protein precipitating agent, typically acetonitrile, is added to the mixture.[7] Some methods may utilize a solution of zinc sulfate in an organic solvent mixture.[6]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analyte and internal standard, is collected for LC-MS/MS analysis. For higher concentration samples, a dilution of the supernatant may be necessary.[1][2]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Study 1 [5] | Study 2 [6] | Study 3 [7] |
| LC System | Not specified | UPLC system | Acquity UPLC |
| Column | Not specified | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) |
| Mobile Phase | Not specified | Not specified | Not specified |
| Flow Rate | Not specified | Not specified | Not specified |
| MS System | Tandem Mass Spectrometer | XEVO TQ-XS Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Not specified | Electrospray Negative Ion Mode | Electrospray Negative Ion Mode |
| MRM Transitions (Analyte) | Not specified | Not specified | Not specified |
| MRM Transitions (IS) | Not specified | Not specified | Not specified |
Table 2: Comparison of Instrumental Parameters for Teriflunomide Analysis.
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for teriflunomide analysis and the signaling pathway of Leflunomide.
References
- 1. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry method for determination of total and free teriflunomide concentration in serum of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative stability analysis of Leflunomide-d4 versus non-labeled leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative stability analysis of Leflunomide-d4 and its non-labeled counterpart. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. This document summarizes available experimental data on the stability of leflunomide under various stress conditions and offers a science-based projection on the stability of this compound.
Executive Summary
Extensive stability testing has been performed on non-labeled leflunomide, revealing its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2][3][4] In contrast, the drug is relatively stable under thermal and photolytic stress.[1][2] While direct comparative experimental studies on the stability of this compound are not publicly available, the principles of the kinetic isotope effect (KIE) suggest that deuteration at specific metabolic sites could enhance the molecule's stability. The C-D bond is stronger than the C-H bond, potentially slowing degradation reactions where the cleavage of this bond is the rate-limiting step.[5][6][] This guide presents the stability profile of non-labeled leflunomide based on forced degradation studies and provides a theoretical assessment of the potential stability advantages of this compound.
Stability Profile of Non-labeled Leflunomide
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. The following table summarizes the results of forced degradation studies conducted on non-labeled leflunomide under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Forced Degradation Studies on Non-labeled Leflunomide
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 N HCl, 72 hours, Room Temperature | ~32.65% | 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline | [2] |
| 1 N HCl, 3 hours, 80°C | Significant Degradation | Not specified | [8] | |
| Base Hydrolysis | 0.1 N NaOH, 72 hours, Room Temperature | ~6.32% | 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline | [2] |
| 0.01 N NaOH, 3 hours, Room Temperature | 17.28% (API), 9.54% (Tablet) | Two unidentified degradation products | [8] | |
| Oxidative Stress | 3% H₂O₂, 72 hours, Room Temperature | ~18.49% | One unidentified degradation product | [2][8] |
| Thermal Stress | 60°C, 72 hours (Dry Heat) | ~1.13% | One unidentified degradation product | [2] |
| 80°C, 24 hours | Stable | - | [8] | |
| Photolytic Stress | UV light (254 nm), 24 hours | Stable | - | [2][8] |
| Neutral Hydrolysis | Water, 72 hours, Room Temperature | No Degradation | - | [2] |
Experimental Protocols for Forced Degradation Studies of Leflunomide
The following are generalized experimental protocols for conducting forced degradation studies on leflunomide, based on published methods.[2][4][8][9]
1. Acid Hydrolysis:
-
Accurately weigh 20 mg of leflunomide and transfer to a 100 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol) and add 10 mL of 0.1 N hydrochloric acid.
-
Store the solution at room temperature for 72 hours.
-
Neutralize the solution with 0.1 N sodium hydroxide and dilute to the mark with the mobile phase to achieve a final concentration of approximately 20 µg/mL.
-
Analyze the sample by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Accurately weigh 20 mg of leflunomide and transfer to a 100 mL volumetric flask.
-
Dissolve in a suitable solvent and add 10 mL of 0.1 N sodium hydroxide.
-
Store the solution at room temperature for 72 hours.
-
Neutralize the solution with 0.1 N hydrochloric acid and dilute to the mark with the mobile phase to achieve a final concentration of approximately 20 µg/mL.
-
Analyze the sample by a stability-indicating HPLC method.
3. Oxidative Degradation:
-
Accurately weigh 20 mg of leflunomide and transfer to a 100 mL volumetric flask.
-
Dissolve in a suitable solvent and add 10 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 72 hours.
-
Dilute to the mark with the mobile phase to achieve a final concentration of approximately 20 µg/mL.
-
Analyze the sample by a stability-indicating HPLC method.
4. Thermal Degradation (Dry Heat):
-
Place a known amount of leflunomide powder in a petri dish and expose it to a temperature of 60°C in a hot air oven for 72 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a concentration of approximately 20 µg/mL.
-
Analyze the sample by a stability-indicating HPLC method.
5. Photolytic Degradation:
-
Expose a known amount of leflunomide powder to UV light (254 nm) for 24 hours.
-
Prepare a solution of the stressed sample in the mobile phase at a concentration of approximately 20 µg/mL.
-
Analyze the sample by a stability-indicating HPLC method.
Visualizing Experimental Workflow and Degradation Pathways
Caption: Experimental workflow for forced degradation studies of leflunomide.
Caption: Primary degradation pathway of leflunomide under hydrolytic stress.
Theoretical Stability of this compound: The Kinetic Isotope Effect
While experimental stability data for this compound is not available, a theoretical assessment can be made based on the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[5][6][] The carbon-deuterium (C-D) bond is approximately 6-9 times stronger than a carbon-hydrogen (C-H) bond.[6] Consequently, reactions involving the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.
In the context of leflunomide, deuteration of the methyl group (to form a -CD₃ group) is a common strategy for creating labeled internal standards. If the degradation of leflunomide involves the cleavage of a C-H bond on the methyl group, then Leflunomide-d3 would be expected to be more stable with respect to that specific degradation pathway. However, the primary degradation pathway for leflunomide under hydrolytic conditions is the cleavage of the amide bond, which does not directly involve the methyl group's C-H bonds.[4] Therefore, deuteration at the methyl position is unlikely to significantly alter the stability of leflunomide under hydrolytic stress.
This compound typically refers to deuteration on the phenyl ring. If a degradation pathway involves the cleavage of a C-H bond on the phenyl ring, deuteration at these positions would be expected to enhance stability.
Caption: The kinetic isotope effect suggests a slower degradation rate for deuterated compounds.
Conclusion
Based on available data, non-labeled leflunomide is susceptible to degradation primarily through hydrolysis and oxidation. While it remains stable under thermal and photolytic conditions, appropriate control of storage conditions is necessary to prevent the formation of impurities.
Theoretically, this compound may exhibit enhanced stability compared to its non-labeled counterpart if the rate-limiting step of a major degradation pathway involves the cleavage of a C-H bond at a deuterated position. However, without direct experimental evidence from forced degradation studies on this compound, this remains a hypothesis. Further studies are required to definitively establish the comparative stability profile of this compound. Researchers and drug development professionals should consider performing such studies to fully characterize this isotopically labeled compound.
References
- 1. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. bioscientia.de [bioscientia.de]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. turkjps.org [turkjps.org]
Advanced & Novel Applications
Application Notes and Protocols for Leflunomide-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leflunomide, a disease-modifying antirheumatic drug (DMARD), is primarily used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly and extensively metabolized to its active metabolite, teriflunomide, which is responsible for its pharmacological activity. Teriflunomide itself is a therapeutic agent approved for the treatment of multiple sclerosis. Understanding the potential for drug-drug interactions (DDIs) involving leflunomide is a critical aspect of its clinical development and safe use. Leflunomide-d4, a deuterated analog of leflunomide, serves as an invaluable tool, primarily as an internal standard in bioanalytical methods, for accurately investigating these interactions.
This document provides detailed application notes and protocols for utilizing this compound in DDI studies. It covers the metabolic pathways of leflunomide, its effects on drug-metabolizing enzymes, and protocols for both in vitro and in vivo DDI studies.
Leflunomide Metabolism and DDI Potential
Leflunomide is rapidly converted to its active metabolite, teriflunomide (A77 1726). Teriflunomide is a moderate inhibitor of Cytochrome P450 2C8 (CYP2C8) and a weak inducer of CYP1A2.[1] Therefore, leflunomide has the potential to affect the pharmacokinetics of drugs that are substrates of these enzymes.
dot
The Role of this compound
This compound is a stable isotope-labeled version of leflunomide where four hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[2][3] Its utility lies in its near-identical chemical and physical properties to leflunomide, while being distinguishable by its mass. This allows for precise and accurate quantification of leflunomide and its active metabolite teriflunomide in biological matrices, which is essential for pharmacokinetic assessments in DDI studies.
In Vitro Drug-Drug Interaction Studies
In vitro studies are crucial for characterizing the inhibitory or inductive potential of a drug on drug-metabolizing enzymes.
Data Presentation: In Vitro Enzyme Inhibition and Induction
| Investigational Drug | Enzyme | Parameter | Value | Reference |
| Teriflunomide | CYP2C8 | IC50 | >50 µM | [3] |
| Teriflunomide | CYP2C19 | IC50 | 49 µM | [3] |
| Teriflunomide | CYP1A2 | Induction | Weak | [1] |
Experimental Protocol: CYP Inhibition Assay in Human Liver Microsomes
This protocol is adapted from established methods for assessing CYP inhibition.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of teriflunomide for major CYP isoforms.
Materials:
-
Teriflunomide
-
Pooled human liver microsomes (HLMs)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4, and paclitaxel for CYP2C8)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a deuterated analog of the metabolite)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of teriflunomide, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation:
-
In a 96-well plate, add HLM protein, potassium phosphate buffer, and the test inhibitor (teriflunomide) or positive control inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes, within the linear range of metabolite formation).
-
-
Reaction Termination: Stop the reaction by adding ice-cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each teriflunomide concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the teriflunomide concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Bioanalytical Method Using this compound
A robust and validated bioanalytical method is paramount for reliable pharmacokinetic data.
Protocol: LC-MS/MS Method for Teriflunomide in Human Plasma
This protocol is based on established methods for the quantification of teriflunomide. [2][3] Objective: To accurately quantify teriflunomide concentrations in human plasma samples from a clinical DDI study.
Materials:
-
Human plasma samples
-
Teriflunomide analytical standard
-
This compound (as a source for teriflunomide-d4 internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a specific volume of plasma (e.g., 100 µL), add the internal standard solution (teriflunomide-d4, derived from this compound).
-
Perform protein precipitation by adding ACN, followed by vortexing and centrifugation.
-
Alternatively, use LLE with an appropriate organic solvent or SPE for sample clean-up and concentration.
-
Evaporate the supernatant/organic layer to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: e.g., 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Teriflunomide: e.g., m/z 269.1 → 160.0
-
Teriflunomide-d4: e.g., m/z 273.1 → 164.0
-
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of teriflunomide in the unknown samples by interpolation from the calibration curve.
-
Conclusion
This compound is an essential tool for conducting accurate and reliable drug-drug interaction studies involving leflunomide. By serving as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis, it enables the precise quantification of leflunomide's active metabolite, teriflunomide, in biological matrices. The provided application notes and protocols offer a framework for researchers to design and execute robust in vitro and in vivo DDI studies, thereby contributing to a comprehensive understanding of the safety and interaction profile of leflunomide. Adherence to these detailed methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for guiding clinical practice.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Microdosing Study Utilizing Leflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical microdosing study utilizing Leflunomide-d4. As of the date of this document, no specific microdosing studies involving this compound have been published. The information provided is based on the established mechanism of action and pharmacokinetics of leflunomide, general principles of microdosing studies, and the common use of deuterated compounds in pharmacokinetic research. These protocols are intended to serve as a scientifically plausible template and should be adapted and validated according to specific research needs and regulatory guidelines.
Introduction
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[1][2] It is a prodrug that is rapidly metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for its immunomodulatory effects.[2][3] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This inhibition leads to a decrease in the proliferation of rapidly dividing cells, particularly activated lymphocytes, which play a crucial role in the pathophysiology of autoimmune diseases.[1][3]
A microdosing study, also known as a Phase 0 clinical trial, involves the administration of sub-pharmacological doses of a drug candidate to humans to evaluate its pharmacokinetic profile.[4][5][6][7][8] This approach allows for early human pharmacokinetic data, aiding in the selection of promising drug candidates and reducing the risk of failure in later, more extensive clinical trials.[4][5][6][7] The use of a deuterated version of the drug, such as this compound, in conjunction with a non-deuterated therapeutic dose allows for the sensitive and specific quantification of the microdose, a technique often referred to as a "tracer" study. Deuteration involves replacing one or more hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen.[9][10][11][12] This substitution results in a molecule with a slightly higher mass, which can be distinguished from the non-deuterated compound by mass spectrometry, without significantly altering its pharmacological properties.[9][10][11][12]
This application note details a hypothetical study design to investigate the pharmacokinetics of a microdose of this compound administered concurrently with a standard therapeutic dose of leflunomide. Such a study would aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of leflunomide at a microdose level, providing valuable insights into its linear pharmacokinetics.
Signaling Pathway of Leflunomide's Active Metabolite
The therapeutic effect of leflunomide is mediated by its active metabolite, teriflunomide. The following diagram illustrates the key steps in its mechanism of action.
References
- 1. Leflunomide: efficacy and safety in clinical trials for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Microdosing studies using accelerated mass spectrometry as exploratory investigational new drug trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Microdosing (Phase 0) studies | PPTX [slideshare.net]
- 7. jpsionline.com [jpsionline.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 12. Deuterated drug - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Forensic Confirmation of Leflunomide Exposure Using Leflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly metabolized in the gastrointestinal mucosa and liver to its active metabolite, teriflunomide. Teriflunomide is responsible for the drug's therapeutic effects and has a long elimination half-life of 14–18 days. Given its potential for toxicity and its use in patient populations who may be subject to forensic investigation, the accurate and reliable confirmation of leflunomide exposure is crucial in forensic toxicology. This document provides detailed application notes and protocols for the use of Leflunomide-d4 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of leflunomide's active metabolite, teriflunomide, in various forensic matrices.
This compound, a deuterated analog of leflunomide, serves as an ideal internal standard for quantitative analysis. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and matrix effects. This leads to enhanced accuracy and precision in the quantification of teriflunomide, which is essential for the correct interpretation of toxicological findings.
Metabolic Pathway and Mechanism of Action
Leflunomide is rapidly and almost completely converted to its active metabolite, teriflunomide, through the opening of the isoxazole ring.[1] Teriflunomide is responsible for virtually all of the drug's in vivo activity.[2] The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is crucial for the de novo synthesis of pyrimidine, a vital component for the proliferation of lymphocytes.[4] By inhibiting DHODH, teriflunomide reduces the proliferation of activated T and B lymphocytes, which play a key role in the autoimmune response characteristic of rheumatoid arthritis.[4] While activated lymphocytes heavily rely on the de novo pathway for pyrimidine synthesis, other cell types can utilize a salvage pathway, making them less susceptible to the effects of teriflunomide.[3] In vitro studies have indicated the involvement of cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP3A4, in the metabolism of leflunomide's metabolites.[5]
Caption: Metabolic activation of leflunomide and its mechanism of action.
Experimental Protocols
The following protocols describe the extraction and analysis of teriflunomide from various forensic matrices using this compound as an internal standard. These methods are based on established principles of forensic toxicology and validated analytical procedures.
General Reagents and Materials
-
Teriflunomide certified reference material
-
This compound (or Teriflunomide-d4) certified reference material
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Zinc sulfate heptahydrate
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Liquid handling supplies (pipettes, vials, etc.)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Protocol 1: Analysis of Teriflunomide in Whole Blood (Antemortem and Postmortem)
This protocol is suitable for the quantitative analysis of teriflunomide in blood samples, a common matrix in forensic toxicology.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood calibrator, control, or case sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of a precipitation solution (e.g., 0.1 M zinc sulfate in 70:30 acetonitrile:methanol).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Collision Energy and other MS parameters: Optimize for the specific instrument.
Caption: Workflow for teriflunomide analysis in blood.
Protocol 2: Analysis of Teriflunomide in Urine
Urine is a valuable matrix for detecting drug use. This protocol outlines a dilute-and-shoot method, which is rapid and requires minimal sample preparation.
1. Sample Preparation
-
To 50 µL of urine calibrator, control, or case sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 930 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 10 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Use the same LC-MS/MS parameters as described in Protocol 1.
Protocol 3: Analysis of Teriflunomide in Hair
Hair analysis provides a long-term history of drug exposure. This protocol requires a more extensive extraction procedure to release the drug from the hair matrix.
1. Sample Decontamination and Preparation
-
Wash approximately 20-50 mg of hair sequentially with dichloromethane and then methanol to remove external contaminants. Allow the hair to air dry completely.
-
Pulverize the washed and dried hair using a ball mill or scissors.
2. Extraction
-
To the pulverized hair in a glass tube, add 1 mL of methanol and the internal standard working solution (this compound).
-
Incubate in an ultrasonic bath for 2 hours at 50°C.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the methanol supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
Use the same LC-MS/MS parameters as described in Protocol 1. The sensitivity of the instrument may need to be increased for hair analysis due to typically lower concentrations.
Caption: Workflow for teriflunomide analysis in hair.
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for the quantitative analysis of teriflunomide using this compound as an internal standard. The data presented is representative of what would be expected from a validated forensic toxicology method, based on published clinical assays.[6]
Table 1: Calibration and Linearity
| Parameter | Value |
| Calibration Model | Linear, 1/x weighting |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | 5 | < 10% | < 10% | ± 15% |
| Medium QC | 50 | < 10% | < 10% | ± 15% |
| High QC | 500 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) |
| Whole Blood | > 85% | < 15% |
| Urine | > 90% | < 10% |
| Hair | > 70% | < 20% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the confirmation and quantification of leflunomide exposure in forensic toxicology casework. The detailed protocols for blood, urine, and hair analysis using LC-MS/MS offer high sensitivity and specificity. Proper method validation, including the assessment of linearity, precision, accuracy, recovery, and matrix effects, is essential to ensure the defensibility of analytical results in a forensic setting. These application notes and protocols serve as a comprehensive guide for forensic toxicologists in the implementation of this important analytical procedure.
References
- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 2. Teriflunomide | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 3. Leflunomide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 5. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 6. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Emerging research applications and future directions for Leflunomide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and emerging research applications of Leflunomide-d4, a deuterated analog of the active metabolite of Leflunomide. This document includes detailed experimental protocols, quantitative data summaries, and future research directions to support its use in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Introduction to Leflunomide and the Role of this compound
Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[1][2] It is a prodrug that is rapidly and almost completely metabolized to its pharmacologically active metabolite, teriflunomide (A77 1726), which is responsible for its immunomodulatory effects.[3][4] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines, thereby arresting the proliferation of activated lymphocytes.[4][5]
Due to the complete conversion of leflunomide to teriflunomide in vivo, pharmacokinetic and therapeutic drug monitoring studies focus on the quantification of teriflunomide in biological matrices.[3][6] this compound, a stable isotope-labeled version of teriflunomide, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method.[7]
Primary Application: Internal Standard for Teriflunomide Quantification
The predominant research application of this compound is as an internal standard for the accurate quantification of teriflunomide in biological samples, primarily plasma and serum. This is crucial for therapeutic drug monitoring (TDM) to optimize dosage, minimize toxicity, and for pharmacokinetic (PK) and bioequivalence studies.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters from published LC-MS/MS methods that utilize this compound as an internal standard for teriflunomide quantification.
| Parameter | Method 1[10] | Method 2[8] | Method 3[11] | Method 4[12] |
| Analyte | Teriflunomide | Teriflunomide | Teriflunomide | Teriflunomide |
| Internal Standard | Teriflunomide-d4 | D4-teriflunomide | D4-teriflunomide | Teriflunomide-d4 |
| Biological Matrix | Human Plasma | Human Plasma | Human Serum/Plasma | Human Plasma & Urine |
| Quantification Range | 5-500 µg/L | 0.001-200 µg/mL | 5 ng/mL - 200 µg/mL | 10-5000 ng/mL (Plasma) |
| m/z Transition (Teriflunomide) | 269.1 → 160.0 | Not Specified | Not Specified | 269.0 → 159.9 |
| m/z Transition (this compound) | 273.1 → 164.0 | Not Specified | Not Specified | 273.0 → 164.0 |
| Intra-day Precision (%RSD) | 2.1 - 5.4% | Not Specified | Not Specified | < 15% |
| Inter-day Precision (%RSD) | 5.7 - 7.1% | 0.47 - 9.30% | Not Specified | < 15% |
| Accuracy | -8.4 to 8.0% | -5.02 to 5.00% | Not Specified | 85-115% |
Detailed Experimental Protocol: Quantification of Teriflunomide in Human Plasma
This protocol is a representative example compiled from established methodologies.[1][8][10]
2.2.1. Materials and Reagents
-
Teriflunomide reference standard
-
This compound (Teriflunomide-d4) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), analytical grade
-
Water, ultrapure
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Zinc sulfate (optional, for protein precipitation)[1]
2.2.2. Instrumentation
-
Liquid chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., API 3000, Sciex, Waters)[10]
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[8]
2.2.3. Sample Preparation
-
Spiking: To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of acetonitrile (or a solution of zinc sulfate in acetonitrile) to the plasma sample.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.2.4. LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-3.0 min: 80-20% B
-
3.0-4.0 min: 20% B
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
2.2.5. Data Analysis and Validation
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of teriflunomide into blank plasma and processing as described above. The concentration range should cover the expected therapeutic levels.
-
Quantification: Determine the concentration of teriflunomide in unknown samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[13][14]
Emerging Research Applications and Future Directions
While the primary role of this compound is as an internal standard, its application can be extended to more advanced research areas.
Stable Isotope Labeling for Metabolic Studies
Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of drugs.[15][16] this compound can be used in "pulse-chase" type experiments to differentiate between pre-existing and newly administered teriflunomide, allowing for detailed investigation of its long half-life and enterohepatic recirculation.[3][17]
Future Research:
-
Metabolite Profiling: Administering a single dose of deuterated leflunomide (which would be metabolized to this compound) to subjects at steady-state with non-labeled leflunomide could help in identifying and quantifying minor or previously unknown metabolites.[18]
-
Enzyme Phenotyping: Investigating the influence of genetic polymorphisms in CYP enzymes (e.g., CYP1A2, CYP2C19) on the metabolism of leflunomide by using this compound as a tracer.[19] This could aid in personalizing medicine for patients with different metabolic profiles.
Probing Drug-Drug Interactions
This compound can be employed to study the impact of co-administered drugs on the pharmacokinetics of teriflunomide without altering the ongoing therapy.
Future Research:
-
Transporter Studies: Elucidating the role of drug transporters, such as the breast cancer resistance protein (BCRP), in the disposition of teriflunomide by using this compound in in vitro or in vivo models.[17]
-
CYP Inhibition/Induction Studies: Quantifying the effect of CYP inhibitors or inducers on the formation and clearance of teriflunomide from a deuterated precursor.
Absolute Bioavailability Studies
A "microtracer" approach using an intravenous administration of a small dose of this compound concurrently with an oral dose of non-labeled leflunomide can be used to determine the absolute bioavailability of teriflunomide without the need for a washout period.
Visualizations
Signaling Pathway and Metabolism
Caption: Metabolic activation of Leflunomide and its mechanism of action.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Reappraisal of the clinical use of leflunomide in rheumatoid arthritis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and bioequivalence evaluation of leflunomide tablets in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. metsol.com [metsol.com]
- 16. Use of stable isotope mixtures as a labeling technique in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leflunomide Dosing in Rheumatoid Arthritis Patients - Page 5 [medscape.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Genetic polymorphisms in metabolic pathways of leflunomide in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Leflunomide-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and logistical procedures for the disposal of Leflunomide-d4, a deuterated analog of the immunosuppressive drug Leflunomide.
While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets (SDS), the disposal of this compound should be managed in accordance with the guidelines for Leflunomide and general best practices for deuterated compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific requirements and to ensure compliance with local, state, and federal regulations.
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal information derived from the Safety Data Sheets for Leflunomide.
| Parameter | Information | Citation |
| Toxicity | Toxic if swallowed. | [1] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. | [2] |
| Handling | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. | [2] |
| Spill Management | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Environmental Precautions | Should not be released into the environment. | [2] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, review your organization's specific chemical hygiene plan and waste disposal guidelines. Contact your EHS department for clarification on any procedures.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2]
-
Package the Waste:
-
Place the this compound waste into a clearly labeled, sealed container.[3] The container should be compatible with the chemical and in good condition.
-
The label should include the chemical name ("this compound"), the quantity, and any relevant hazard warnings.
-
-
Segregate the Waste: Store the container with other hazardous chemical waste, away from incompatible materials.
-
Arrange for Pickup: Follow your institution's established procedure for hazardous waste pickup. Do not dispose of this compound in the regular trash or down the drain.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Leflunomide-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Leflunomide-d4. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, you can mitigate risks and handle this compound with confidence.
Leflunomide, an immunosuppressive drug, is classified as a hazardous substance. The deuterated form, this compound, should be handled with the same level of caution. The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.[1][2] It is crucial to prevent exposure, as Leflunomide may cause fetal harm and has been associated with hepatotoxicity.[1][3]
Hazard Identification and Safety Data
Understanding the hazards associated with this compound is the first step toward safe handling. The following table summarizes key safety information.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[4] |
| Skin Irritation | Causes skin irritation.[4] |
| Eye Irritation | Causes serious eye irritation.[4] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
| Reproductive Toxicity | May cause fetal harm.[1][3] |
| Target Organ Toxicity | Can cause damage to the liver through prolonged or repeated exposure.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is your primary defense against exposure to this compound. The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[5] Double gloving is recommended, especially when the integrity of the compound may be compromised.[1] |
| Eye and Face Protection | Safety goggles or a face shield should be worn to protect against dust or splashes.[5] |
| Body Protection | A lab coat or a disposable gown should be worn.[1][5] For larger spills, a hooded full impervious suit is recommended.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary if handling outside of a ventilated enclosure or if dust is generated.[5][6] |
Handling and Disposal Workflow
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
